Dinotefuran-d3
Description
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Properties
Molecular Formula |
C7H14N4O3 |
|---|---|
Molecular Weight |
205.23 g/mol |
IUPAC Name |
1-nitro-3-(oxolan-3-ylmethyl)-2-(trideuteriomethyl)guanidine |
InChI |
InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10)/i1D3 |
InChI Key |
YKBZOVFACRVRJN-FIBGUPNXSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Dinotefuran-d3: A Technical Guide for Researchers
An In-depth Examination of the Isotopically Labeled Neonicotinoid Insecticide
Abstract
Dinotefuran-d3 is the deuterated form of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details its chemical structure and physicochemical properties, outlines a putative synthesis pathway, and presents a detailed experimental protocol for its use as an internal standard in the quantitative analysis of Dinotefuran in complex matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, this guide illustrates the mechanism of action of Dinotefuran and a typical analytical workflow through detailed diagrams.
Introduction
Dinotefuran is a broad-spectrum neonicotinoid insecticide effective against a variety of sucking insects.[1] Its mode of action involves the disruption of the insect nervous system by acting as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs).[2][3] this compound, an isotopically labeled analog of Dinotefuran, serves as an invaluable tool in analytical chemistry, particularly in isotope dilution mass spectrometry (IDMS). The use of deuterated internal standards like this compound allows for highly accurate and precise quantification of the parent compound in complex samples by compensating for matrix effects and variations in sample preparation and instrument response.[4][5]
Chemical Structure and Properties
This compound is structurally identical to Dinotefuran, with the exception of three deuterium (B1214612) atoms replacing the three hydrogen atoms on the N-methyl group.
Chemical Structure:
-
Dinotefuran: (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine
-
This compound: (RS)-1-(methyl-d3)-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine
The key physicochemical properties of Dinotefuran and this compound are summarized in the table below. The properties of this compound are expected to be very similar to those of Dinotefuran, with a slight increase in molecular weight due to the presence of deuterium.
| Property | Dinotefuran | This compound |
| Molecular Formula | C₇H₁₄N₄O₃ | C₇H₁₁D₃N₄O₃ |
| Molecular Weight | 202.21 g/mol | 205.23 g/mol |
| CAS Number | 165252-70-0 | 1126368-82-7 |
| Appearance | White crystalline solid | White to off-white solid |
| Melting Point | 107.5 °C | Not explicitly available, expected to be similar to Dinotefuran. |
| Solubility | Soluble in water, acetone, and methanol.[5] | Expected to have similar solubility to Dinotefuran. |
Experimental Protocols
Putative Synthesis of this compound
A detailed, publicly available protocol for the synthesis of this compound is not readily found in the scientific literature. However, based on the known synthesis of Dinotefuran and general methods for isotopic labeling, a plausible synthetic route can be proposed. The key step would involve the use of a deuterated methylating agent. One common approach for the synthesis of Dinotefuran involves the reaction of 1,5-dimethyl-2-nitroimino-hexahydro-1,3,5-triazine with 3-(tetrahydrofurfuryl)amine.[6] To introduce the deuterium label, a deuterated analogue of one of the precursors would be required. A potential strategy involves the use of deuterated methylamine (B109427) (CD₃NH₂) in the formation of the triazine ring.
Proposed Reaction Scheme:
-
Synthesis of a deuterated precursor: Reaction of methyl-d3-amine (B1598088) with appropriate reagents to form a deuterated intermediate, such as 1-(methyl-d3)-2-nitroguanidine.
-
Condensation: Reaction of the deuterated intermediate with 3-(tetrahydrofurfuryl)amine to yield this compound.
It is important to note that this is a generalized scheme, and optimization of reaction conditions would be necessary to achieve a good yield and purity. The synthesis of isotopically labeled compounds is often a specialized process.[7]
Quantitative Analysis of Dinotefuran in Food Matrices using LC-MS/MS with this compound Internal Standard
This protocol describes a general method for the determination of Dinotefuran residues in a food matrix (e.g., fruits, vegetables) using an isotope dilution LC-MS/MS method.[4][8][9][10][11]
3.2.1. Materials and Reagents
-
Dinotefuran analytical standard
-
This compound internal standard
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
-
Syringe filters (0.22 µm)
3.2.2. Sample Preparation (QuEChERS Method)
-
Homogenize a representative sample of the food matrix.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Transfer the aliquot to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds and centrifuge.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
3.2.3. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Dinotefuran | 203.1 | 157.1 | 15 |
| Dinotefuran | 203.1 | 129.1 | 20 |
| This compound | 206.1 | 160.1 | 15 |
(Note: These are example transitions and should be optimized for the specific instrument used.)
3.2.4. Data Analysis and Quantification
-
Construct a calibration curve using standards of Dinotefuran at various concentrations, each containing a fixed concentration of the this compound internal standard.
-
Plot the ratio of the peak area of the Dinotefuran analyte to the peak area of the this compound internal standard against the concentration of the Dinotefuran analyte.
-
Calculate the concentration of Dinotefuran in the samples by interpolating the peak area ratio from the calibration curve.
Visualizations
Mechanism of Action of Dinotefuran
Dinotefuran acts as an agonist on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects. This binding leads to continuous stimulation of the nerve cells, resulting in paralysis and death of the insect.[2][3][12]
References
- 1. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 2. Controlled expression of nicotinic acetylcholine receptor-encoding genes in insects uncovers distinct mechanisms of action of the neonicotinoid insecticide dinotefuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an isotope dilution liquid chromatography/tandem mass spectrometry method for the accurate determination of neonicotinoid pesticides, imidacloprid, clothianidin, and thiamethoxam in kimchi cabbage reference materials - ProQuest [proquest.com]
- 5. Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN104961710A - Synthesis method of dinotefuran - Google Patents [patents.google.com]
- 7. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Analysis of Seven Neonicotinoids in Commercial Milk Samples Using an UHPLC-MS/MS Method [mdpi.com]
- 10. mhlw.go.jp [mhlw.go.jp]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
Synthesis and Isotopic Labeling of Dinotefuran-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Dinotefuran-d3. Dinotefuran (B1670701), a neonicotinoid insecticide, is notable for its furanicotinyl group and its mechanism of action as an agonist of insect nicotinic acetylcholine (B1216132) receptors.[1][2][3] The deuterated analog, this compound, serves as a critical internal standard for quantitative analysis by mass spectrometry-based methods in metabolism, pharmacokinetic, and environmental fate studies.[4] This document outlines a plausible synthetic pathway, details the necessary experimental protocols, presents available quantitative data, and includes a visual representation of the synthetic workflow.
Introduction
Dinotefuran, chemically known as (RS)-1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine, is a third-generation neonicotinoid insecticide.[1] Its unique structure, which lacks a chlorinated aromatic heterocyclic ring, contributes to its distinct mode of action. Isotropically labeled internal standards are indispensable for accurate quantification in analytical studies. This compound, with deuterium (B1214612) atoms on the N-methyl group, provides a stable and reliable standard for such applications.[4][5]
Synthetic Pathway
The synthesis of this compound involves a multi-step process culminating in the reaction of a deuterated methylamine (B109427) precursor with appropriate intermediates to construct the final molecule. The key strategic element is the introduction of the deuterium label at an early and stable position in the synthesis. The most logical and widely practiced approach is the use of commercially available or synthesized methylamine-d3.
The overall synthetic scheme can be envisioned as follows:
-
Preparation of Methylamine-d3 Hydrochloride: This key isotopically labeled precursor can be synthesized via multiple routes, with a common method involving the reduction of nitromethane-d3.[6]
-
Formation of 1-Methyl-d3-3-nitroguanidine: Methylamine-d3 is reacted with a nitroguanidine (B56551) precursor, such as N-Nitro-S-methylisothiourea, to form the deuterated nitroguanidine intermediate.
-
Synthesis of (Tetrahydro-3-furanyl)methanamine: This side chain is typically prepared from precursors like 3-hydroxymethyl tetrahydrofuran (B95107).[7]
-
Final Condensation: The deuterated nitroguanidine intermediate is reacted with (tetrahydro-3-furanyl)methanamine to yield the final product, this compound.
Quantitative Data
The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₁₁D₃N₄O₃ | [5] |
| Molecular Weight | 205.23 g/mol | [5] |
| Isotopic Enrichment | ≥99 atom % D | [5] |
| Chemical Purity | ≥95.82% | [4] |
| Precursor Ion (m/z) | 206 [M+H]⁺ | [8][9] |
| Fragment Ions (m/z) | 160, 132 | [8][9][10] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not publicly available in the searched literature, a plausible procedure can be constructed based on known reactions for the unlabeled compound and general organic synthesis principles.
Synthesis of 1-Methyl-d3-3-nitroguanidine
This procedure is adapted from known methods for the synthesis of N-methyl-N'-nitroguanidine.[11][12][13]
-
To a stirred aqueous solution of methylamine-d3 hydrochloride, add an equimolar amount of a suitable base (e.g., sodium hydroxide) at 0-5 °C to liberate the free methylamine-d3.
-
In a separate vessel, dissolve nitroguanidine in water.
-
Slowly add the aqueous nitroguanidine solution to the cold methylamine-d3 solution.
-
Allow the reaction mixture to stir at a controlled temperature, typically between 20-40°C, for several hours to days. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to induce crystallization of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 1-methyl-d3-3-nitroguanidine.
Synthesis of (Tetrahydro-3-furanyl)methanamine
This intermediate is commercially available but can also be synthesized. One common route involves the reduction of 3-cyanotetrahydrofuran.
Synthesis of this compound
This final step involves the condensation of the two key intermediates. A common method for synthesizing unlabeled Dinotefuran involves the reaction of 1,3-dimethyl-2-nitroisourea with 3-tetrahydrofurfurylamine. A plausible adaptation for the labeled synthesis is as follows:
-
A more direct approach for the final step would be the reaction of 1-methyl-d3-3-nitroguanidine with a derivative of (tetrahydro-3-furanyl)methanamine. A possible route involves the reaction with 3-(methanesulfonyloxymethyl)tetrahydrofuran.
-
Dissolve 1-methyl-d3-3-nitroguanidine and an equimolar amount of 3-(methanesulfonyloxymethyl)tetrahydrofuran in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a non-nucleophilic base, such as potassium carbonate or cesium carbonate, to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours until the reaction is complete, as monitored by TLC or LC-MS.
-
After completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
The synthesis of this compound is a crucial process for providing an essential analytical standard for researchers in various scientific fields. While a detailed, publicly available protocol is scarce, a robust synthetic strategy can be devised based on established chemical transformations. This guide provides a foundational understanding of the synthesis, presenting a plausible experimental approach and summarizing the available quantitative data. The provided workflow diagram offers a clear visual representation of the synthetic logic. Further research and publication of detailed synthetic procedures would be beneficial to the scientific community.
References
- 1. The discovery of dinotefuran: a novel neonicotinoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 呋虫胺 - (RS)-N-甲基-N′-硝基-N″-(四氢-3-呋喃甲基)胍 [sigmaaldrich.com]
- 3. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. EP2548859A1 - Preparation methods of methyl-d3-amine and salts thereof - Google Patents [patents.google.com]
- 7. CN103709126A - Synthetic method of pesticide dinotefuran intermediate 3-hydroxymethyl tetrahydrofuran - Google Patents [patents.google.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance | MDPI [mdpi.com]
- 10. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP0798293A1 - Process for the preparation of N-Methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 12. US5783734A - Process for preparing N-methyl-N'-nitroguanidine - Google Patents [patents.google.com]
- 13. US20020173675A1 - Method for producing 1-methyl-3-nitroguanidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dinotefuran-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran-d3 is the deuterated form of Dinotefuran, a third-generation neonicotinoid insecticide.[1][2] The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) makes this compound an invaluable tool in analytical chemistry, particularly as an internal standard for quantitative analysis by mass spectrometry (MS) techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[1] Its chemical and physical properties are nearly identical to those of Dinotefuran, allowing it to mimic the behavior of the analyte during sample preparation and analysis, thus correcting for variations and improving the accuracy and precision of quantification. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanism of action, and protocols for its use in a research setting.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are critical for its application as an analytical standard, influencing its solubility, stability, and chromatographic behavior.
| Property | Value | Reference |
| Molecular Formula | C₇D₃H₁₁N₄O₃ | [3] |
| Molecular Weight | 205.23 g/mol | [4] |
| Accurate Mass | 205.1254 g/mol | [3] |
| Melting Point | 102-103°C | [5] |
| Physical Form | Off-White to Pale Beige Solid | [5] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [5] |
| Storage Temperature | -20°C Freezer, under inert atmosphere, hygroscopic | [5] |
Mechanism of Action and Signaling Pathway
Dinotefuran, and by extension this compound, acts as an agonist at nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect central nervous system.[1][6][7] This binding disrupts the normal transmission of nerve impulses, leading to excitation, paralysis, and eventual death of the insect.[8] The signaling pathway initiated by the binding of an agonist like Dinotefuran to nAChRs is complex and can lead to various cellular responses.
Below is a diagram illustrating a simplified signaling pathway involving the activation of nicotinic acetylcholine receptors.
Experimental Protocols
Synthesis of this compound
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
This compound is primarily used as an internal standard (IS) to ensure the accuracy and precision of Dinotefuran quantification in various matrices. The following is a generalized protocol for the analysis of Dinotefuran in a sample matrix (e.g., agricultural products, environmental samples) using LC-MS/MS with this compound as an internal standard.
1. Materials and Reagents:
-
Dinotefuran analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid
-
Sample matrix (e.g., fruit homogenate, water sample)
-
Solid-phase extraction (SPE) cartridges (if necessary for cleanup)
2. Standard Preparation:
-
Prepare stock solutions of Dinotefuran and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of Dinotefuran by serial dilution of the stock solution with an appropriate solvent (e.g., methanol/water).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
3. Sample Preparation (QuEChERS method is commonly adapted):
-
To a known amount of the homogenized sample (e.g., 10 g), add a specific volume of the this compound internal standard working solution.
-
Add extraction solvent (e.g., acetonitrile) and appropriate salts (e.g., magnesium sulfate, sodium chloride).
-
Vortex or shake vigorously to ensure thorough mixing and extraction.
-
Centrifuge the sample to separate the organic layer.
-
Take an aliquot of the supernatant for cleanup, which may involve dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) to remove matrix interferences.
-
Evaporate the cleaned extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water with formic acid and acetonitrile with formic acid.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3-0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both Dinotefuran and this compound need to be optimized. For example, for Dinotefuran, a transition might be m/z 203 -> 157. For this compound, it would be m/z 206 -> 160.
-
5. Data Analysis:
-
Integrate the peak areas for both the Dinotefuran and this compound MRM transitions.
-
Calculate the peak area ratio of Dinotefuran to this compound.
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations.
-
Determine the concentration of Dinotefuran in the unknown samples by interpolating their peak area ratios from the calibration curve.
Below is a diagram illustrating the experimental workflow for quantitative analysis using an internal standard.
Conclusion
This compound is a critical analytical tool for researchers and scientists in various fields, including environmental science, food safety, and drug development. Its physical and chemical properties, being almost identical to its non-deuterated counterpart, make it an ideal internal standard for correcting matrix effects and other sources of variability in quantitative mass spectrometric analyses. Understanding its mechanism of action and employing robust analytical protocols are essential for obtaining accurate and reliable data. This guide provides a foundational understanding of these aspects to aid in the effective application of this compound in a research context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide, notable for its broad-spectrum activity against a variety of agricultural and urban pests.[1] Its unique furanicotinyl structure distinguishes it from other neonicotinoids, and it functions by disrupting the nervous system of insects through inhibition of nicotinic acetylcholine (B1216132) receptors (nAChRs).[2] To facilitate precise and reliable scientific investigation into its environmental fate, metabolism, and potential toxicological effects, a stable isotope-labeled internal standard, Dinotefuran-d3, is employed. This technical guide elucidates the primary applications of this compound in scientific research, providing detailed experimental insights and quantitative data for laboratory professionals.
Primary Uses of this compound
The core utility of this compound lies in its application as an internal standard in analytical chemistry, particularly in conjunction with mass spectrometry-based techniques. The incorporation of three deuterium (B1214612) atoms results in a molecule that is chemically identical to Dinotefuran but has a distinct, higher molecular weight. This property is invaluable for several research applications.
Internal Standard for Quantitative Analysis
This compound is widely used as an internal standard for the accurate quantification of Dinotefuran in various matrices, including food, agricultural products, and biological samples.[2] When used in isotope dilution mass spectrometry (e.g., LC-MS/MS), this compound is added to a sample at a known concentration before sample preparation and analysis. Because it behaves identically to the non-labeled Dinotefuran during extraction, cleanup, and ionization, any sample loss or matrix effects will affect both compounds equally. By measuring the ratio of the analyte (Dinotefuran) to the internal standard (this compound), highly accurate and precise quantification can be achieved, compensating for variations in the analytical process.
Metabolic and Pharmacokinetic Studies
In metabolic and pharmacokinetic studies, this compound can be used as a tracer to investigate the absorption, distribution, metabolism, and excretion (ADME) of Dinotefuran in living organisms. While not explicitly detailed in the provided search results, the use of deuterated standards as tracers is a common practice in drug development and toxicology. By administering this compound, researchers can distinguish the administered compound and its metabolites from endogenous compounds, allowing for a clear understanding of its metabolic fate.
Environmental Fate and Residue Analysis
The environmental persistence and mobility of Dinotefuran are critical areas of research due to its potential impact on non-target organisms and ecosystems. This compound is an essential tool for studying the degradation of Dinotefuran in soil and water, as well as for monitoring its residues in crops.[3] The use of an internal standard is crucial for achieving the low limits of detection and quantification required for environmental monitoring.
Neurotoxicity and Toxicological Research
Understanding the potential neurotoxic effects of Dinotefuran on non-target organisms, including mammals, is a significant area of research. Studies have investigated its impact on the dopaminergic system and other neurological pathways.[4] In such studies, accurate quantification of Dinotefuran in biological tissues and fluids is paramount, and this compound serves as the ideal internal standard to ensure the reliability of these measurements.
Data Presentation
The following tables summarize key quantitative data relevant to the analysis of Dinotefuran, often in methods where this compound would be used as an internal standard.
Table 1: LC-MS/MS Parameters for Dinotefuran Analysis
| Parameter | Value |
| Ionization Mode | ESI (+) |
| Precursor Ion (m/z) | 203 |
| Product Ions (m/z) | 157, 127, 113, 99 |
| Collision Energy | Optimized based on instrument |
| Linear Range | 0.001 - 2.0 mg/kg |
| Correlation Coefficient (r²) | > 0.999 |
Data synthesized from typical LC-MS/MS methods for Dinotefuran analysis.[5]
Table 2: Analytical Method Validation Data for Dinotefuran in Fruits and Vegetables
| Parameter | Value |
| Limit of Detection (LOD) | 0.003 mg/kg |
| Limit of Quantification (LOQ) | 0.01 mg/kg |
| Recovery Rates | 88.2% - 104.5% |
| Relative Standard Deviation (RSD) | 3.5% - 5.8% |
Source: Adapted from a study on Dinotefuran residue analysis in fruits and vegetables.[5]
Experimental Protocols
Protocol: Analysis of Dinotefuran in Agricultural Products using LC-MS/MS with this compound Internal Standard
This protocol provides a representative methodology for the extraction and quantification of Dinotefuran from a solid matrix, such as fruits or vegetables.
1. Reagents and Materials:
-
Dinotefuran analytical standard
-
This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Anhydrous magnesium sulfate (B86663)
-
Centrifuge tubes (50 mL)
-
Syringe filters (0.22 µm)
2. Sample Preparation:
-
Homogenize a representative 10 g sample of the agricultural product.
-
Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
4. LC-MS/MS Analysis:
-
Take the supernatant from the d-SPE step and filter it through a 0.22 µm syringe filter.
-
Inject an aliquot of the filtered extract into the LC-MS/MS system.
-
LC Conditions:
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient program to separate Dinotefuran from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
-
MS/MS Conditions:
-
Ionization: Electrospray Ionization, Positive mode (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the transitions for both Dinotefuran and this compound.
-
5. Quantification:
-
Calculate the peak area ratio of the target analyte (Dinotefuran) to the internal standard (this compound).
-
Determine the concentration of Dinotefuran in the sample by comparing this ratio to a calibration curve prepared with known concentrations of Dinotefuran and a constant concentration of this compound.
Mandatory Visualization
Experimental Workflow for Dinotefuran Analysis
Caption: Experimental workflow for Dinotefuran residue analysis.
Proposed Neurotoxic Signaling Pathway of Dinotefuran
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scielo.br [scielo.br]
- 4. Peripubertal exposure to the neonicotinoid pesticide dinotefuran affects dopaminergic neurons and causes hyperactivity in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
Dinotefuran-d3 suppliers and commercial availability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability, experimental applications, and relevant biological pathways of Dinotefuran-d3. This deuterated analog of the neonicotinoid insecticide Dinotefuran serves as a critical internal standard for analytical quantification and as a tool for metabolic studies.
Commercial Availability and Suppliers
This compound is commercially available from a range of chemical suppliers, primarily for research and development purposes. It is typically supplied as a neat solid or in solution. The following table summarizes the available information from various suppliers.
| Supplier | Product/Catalog Number | Form | Purity | Available Quantities |
| TargetMol Chemicals Inc. | TMID-0048 | Solid | Not Specified | 25 mg |
| Cambridge Bioscience | (Distributor for TargetMol) | Solid | Not Specified | 25 mg |
| LGC Standards | TRC-D482102-1MG | Neat | Not Specified | 1 mg |
| MedChemExpress | HY-B0827S | Solid | 95.82% | Not Specified |
| CRM LABSTANDARD | AST2G3L3465 | Solution (Methanol) | Not Specified | 1.1 mL, 5 mL (100 or 1000 mg/L) |
Synthesis of Dinotefuran
The commercial synthesis of Dinotefuran, the non-deuterated parent compound, typically involves a multi-step process. Understanding this workflow is crucial for researchers interested in its chemical properties and potential synthesis of labeled analogs. A representative synthesis workflow is outlined below.
Caption: A generalized workflow for the chemical synthesis of Dinotefuran.
Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Signaling Pathway
Dinotefuran, like other neonicotinoid insecticides, exerts its effect by acting as an agonist at nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system.[1][2][3] This interaction leads to the continuous stimulation of these receptors, causing hyperexcitation of the nervous system, paralysis, and ultimately, the death of the insect.[4][5][6] The signaling pathway is depicted below.
Caption: Signaling pathway of Dinotefuran at the insect nicotinic acetylcholine receptor.
Experimental Protocols: Use of this compound as an Internal Standard
This compound is primarily utilized as an internal standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Dinotefuran in various matrices.[7] The following provides a generalized, detailed methodology for its use in the analysis of biological samples.
Objective: To accurately quantify the concentration of Dinotefuran in a biological matrix (e.g., plasma, tissue homogenate) using this compound as an internal standard.
Materials:
-
Dinotefuran analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of Dinotefuran in a suitable solvent (e.g., methanol).
-
From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.
-
Prepare a working solution of this compound at a fixed concentration.
-
-
Sample Preparation (Protein Precipitation):
-
To a 100 µL aliquot of the biological sample (e.g., plasma) in a centrifuge tube, add a known volume (e.g., 10 µL) of the this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of Dinotefuran and this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both Dinotefuran and this compound. These transitions should be optimized on the specific instrument being used.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Dinotefuran and this compound in the calibration standards and the unknown samples.
-
Calculate the ratio of the peak area of Dinotefuran to the peak area of this compound for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the Dinotefuran calibration standards.
-
Determine the concentration of Dinotefuran in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
This technical guide provides a foundational understanding of this compound for research applications. For specific experimental designs, further optimization of protocols is recommended based on the instrumentation and matrix being analyzed.
References
- 1. Neurotoxic Effects of Neonicotinoids on Mammals: What Is There beyond the Activation of Nicotinic Acetylcholine Receptors?—A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview on the Effect of Neonicotinoid Insecticides on Mammalian Cholinergic Functions through the Activation of Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dinotefuran - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Neonicotinoid insecticides display partial and super agonist actions on native insect nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Navigating the Nuances of Dinotefuran-d3: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling guidelines for Dinotefuran-d3. Designed for a scientific audience, this document synthesizes critical information to ensure the safe and effective use of this deuterated neonicotinoid insecticide in a research environment. The inclusion of detailed data, experimental protocols, and visual workflows aims to equip researchers with the necessary knowledge for responsible laboratory practices.
Compound Identification and Properties
This compound is the deuterated analog of Dinotefuran, a broad-spectrum insecticide. The deuterium (B1214612) labeling at the N-methyl position makes it a valuable internal standard for quantitative analysis in various matrices.
Table 1: Physical and Chemical Properties of Dinotefuran and this compound
| Property | Dinotefuran | This compound | Source(s) |
| Molecular Formula | C7H14N4O3 | C7D3H11N4O3 | [1][2] |
| Molecular Weight | 202.21 g/mol | 205.23 g/mol | [2][3] |
| CAS Number | 165252-70-0 | Not explicitly available | [4] |
| Appearance | White to off-white crystalline solid | Off-White to Pale Beige Solid | [5][6] |
| Melting Point | 107.5 °C | 102-103°C | [5][7] |
| Water Solubility | 39,830 ppm (20°C) | No data available | [7] |
| Solubility | Highly soluble in dichloromethane, acetone, methanol, and ethyl acetate. | Slightly soluble in Chloroform and Methanol. | [5][7] |
| log Pow | -0.549 at 25°C | No data available | [7] |
| Vapor Pressure | <1.7 x 10-6 Pa at 25°C | No data available | [7] |
Toxicological Profile (Based on Dinotefuran)
The toxicological data for this compound is not extensively available. However, the toxicological profile is expected to be closely aligned with its non-deuterated counterpart, Dinotefuran. Deuterated compounds are generally considered to have similar toxicological properties to their parent compounds, although differences in metabolism can sometimes occur.[8]
Table 2: Summary of Acute Toxicity Data for Dinotefuran
| Route of Exposure | Toxicity Category | Observation | Source(s) |
| Oral | Category IV (Low Toxicity) | Harmful if swallowed. LD50: 2,450 mg/kg (rat). | [4][7] |
| Dermal | Category IV (Low Toxicity) | Can cause minor skin irritation. Not a dermal sensitizer. | [7][9] |
| Inhalation | Category IV (Low Toxicity) | Low acute toxicity via inhalation. | [7] |
| Eye Irritation | Category II (Moderate Irritation) | Causes moderate eye irritation. | [7] |
Key Toxicological Endpoints for Dinotefuran:
-
Carcinogenicity: Classified as "Not likely to be carcinogenic to humans" based on studies in mice and rats.[7][10]
-
Mutagenicity: No evidence of mutagenicity from submitted studies.[7]
-
Neurotoxicity: The nervous system is a primary target. Effects such as changes in motor activity have been observed after acute and repeated dosing.[10][11]
-
Developmental & Reproductive Toxicity: No adverse effects on fetuses were observed in developmental toxicity studies in rats or rabbits at maternally toxic doses.[10][11]
Safe Handling and Storage Guidelines
Proper handling and storage are paramount to ensure the integrity of this compound and the safety of laboratory personnel. The following guidelines combine best practices for handling both Dinotefuran and deuterated compounds.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate PPE.
Caption: Recommended Personal Protective Equipment for handling this compound.
Engineering Controls
-
Ventilation: Handle in a well-ventilated area. A chemical fume hood is recommended, especially when handling the solid compound or preparing stock solutions, to avoid inhalation of dust or vapors.[12]
-
Eyewash Stations and Safety Showers: Ensure easy access to emergency eyewash stations and safety showers.[13]
Storage and Stability
Proper storage is critical to maintain the isotopic purity of deuterated standards.[14]
-
Temperature: Store in a cool, dry place. For long-term storage, a freezer at -20°C is recommended.[5]
-
Light: Protect from light by storing in an amber vial or in the dark to prevent photodegradation.[14]
-
Inert Atmosphere: To prevent oxidation and contamination, handle and store under an inert atmosphere, such as dry nitrogen or argon.[14][15]
-
Hygroscopic Nature: this compound is hygroscopic.[5] Keep containers tightly closed to prevent moisture absorption, which can lead to hydrogen-deuterium exchange and compromise isotopic purity.[15]
Spill and Waste Disposal
-
Spills: In case of a spill, avoid generating dust.[9] Wear appropriate PPE, sweep up the solid material, and place it in a sealed container for disposal.[6] Ventilate the area of the spill.[9]
-
Waste Disposal: Dispose of waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains or waterways as it is very toxic to aquatic life.[4][6]
Experimental Protocols: Preparation of Stock and Working Solutions
This compound is commonly used as an internal standard in analytical methods. The following is a general protocol for preparing stock and working solutions.
Caption: General workflow for the preparation of this compound stock and working solutions.
Methodology:
-
Equilibration: Allow the sealed vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.[15]
-
Weighing: Accurately weigh the required amount of the solid standard using a calibrated analytical balance. Perform this in a fume hood or under an inert atmosphere.[14]
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable solvent, such as methanol, to dissolve the compound completely.[14]
-
Dilution: Once dissolved, dilute to the mark with the same solvent. Stopper the flask and mix thoroughly by inverting it multiple times.[14]
-
Storage: Transfer the stock solution to a labeled amber vial with a PTFE-lined cap and store at the recommended temperature, typically -20°C for long-term storage.[14]
-
Working Solutions: Prepare working solutions by diluting the stock solution to the desired concentration with the appropriate solvent. It is advisable to prepare fresh working solutions regularly.
Note on Solvent Choice: Methanol is a commonly used solvent. Avoid acidic or basic solutions as they can catalyze deuterium-hydrogen exchange.[14]
First-Aid Measures
Table 3: First-Aid Procedures for Exposure to this compound
| Exposure Route | First-Aid Measures | Source(s) |
| Inhalation | Remove person to fresh air. If not breathing, give artificial respiration. Seek medical attention. | [12] |
| Skin Contact | Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. | [12] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. | [12] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. | [12] |
Conclusion
While this compound is a valuable tool in analytical and research settings, its safe handling is of utmost importance. By understanding its physical, chemical, and toxicological properties, and by adhering to the stringent handling and storage guidelines outlined in this document, researchers can minimize risks and ensure the integrity of their experimental results. The information provided, derived from data on Dinotefuran and best practices for deuterated compounds, serves as a comprehensive resource for the scientific community. Always consult the most recent Safety Data Sheet from your supplier and conduct a thorough risk assessment before use.
References
- 1. This compound | CAS | LGC Standards [lgcstandards.com]
- 2. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dinotefuran D3 | C7H14N4O3 | CID 154731325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. This compound CAS#: [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. outside.vermont.gov [outside.vermont.gov]
- 8. salamandra.net [salamandra.net]
- 9. landerwy.gov [landerwy.gov]
- 10. outside.vermont.gov [outside.vermont.gov]
- 11. Federal Register :: Dinotefuran; Pesticide Tolerances [federalregister.gov]
- 12. direct.hpc-j.co.jp [direct.hpc-j.co.jp]
- 13. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Mechanism of Action of Dinotefuran and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dinotefuran, a third-generation neonicotinoid insecticide, exhibits potent activity against a broad spectrum of insect pests. Its mechanism of action centers on the disruption of the insect central nervous system through agonistic interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). This technical guide provides a comprehensive overview of the molecular mechanism of Dinotefuran, including its binding characteristics, postsynaptic effects, and the signaling pathways it modulates. Furthermore, this guide explores the theoretical and observed properties of its deuterated analog, focusing on the potential impact of isotopic substitution on its metabolic stability and pharmacokinetic profile. Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development in this area.
Introduction
Dinotefuran belongs to the neonicotinoid class of insecticides, which are neuro-active compounds chemically similar to nicotine. It is distinguished from other neonicotinoids by its unique tetrahydrofuran (B95107) moiety, which is believed to contribute to its distinct binding mode to insect nAChRs.[1] This structural difference may also confer activity against insect populations that have developed resistance to other neonicotinoids.[2] The primary mode of action for Dinotefuran is the agonistic binding to insect nAChRs, leading to continuous nerve stimulation, paralysis, and eventual death of the insect.[3][4]
The introduction of deuterium (B1214612), a stable isotope of hydrogen, into drug molecules is a strategy employed to alter their metabolic profiles. This "kinetic isotope effect" can lead to a slower rate of metabolism for the deuterated compound, potentially resulting in a longer biological half-life and altered pharmacokinetic properties.[5] This guide will examine the known properties of Dinotefuran and explore the anticipated effects of deuteration on its mechanism of action and metabolic fate.
Mechanism of Action of Dinotefuran
Molecular Target: Nicotinic Acetylcholine Receptors (nAChRs)
The primary molecular target of Dinotefuran is the nicotinic acetylcholine receptor (nAChR) in the insect central nervous system.[4] nAChRs are ligand-gated ion channels that mediate fast synaptic transmission. In insects, these receptors are crucial for a wide range of physiological functions, including learning, memory, and motor control.
Binding and Agonistic Activity
Dinotefuran acts as an agonist at insect nAChRs, meaning it binds to the receptor and activates it, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[2] This binding is characterized by high affinity and specificity for insect nAChRs over their mammalian counterparts, which contributes to the selective toxicity of Dinotefuran.[6] The binding of Dinotefuran to the nAChR opens the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and depolarization of the postsynaptic membrane. Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, Dinotefuran is not readily degraded, resulting in persistent receptor activation, hyperexcitation of the nervous system, and ultimately, paralysis and death of the insect.[3]
Signaling Pathway
The activation of nAChRs by Dinotefuran initiates a signaling cascade that disrupts normal neuronal function. The influx of Ca²⁺ through the receptor channel is a key event that can trigger various downstream signaling pathways.
Figure 1. Simplified signaling pathway of Dinotefuran's action on insect nAChRs.
Deuterated Dinotefuran: A Focus on Metabolism
While specific studies on the mechanism of action of deuterated Dinotefuran are limited, the primary rationale for its development would be to leverage the kinetic isotope effect to alter its metabolic profile.
The Kinetic Isotope Effect
The replacement of hydrogen with deuterium can slow down metabolic reactions where the cleavage of a carbon-hydrogen bond is the rate-limiting step.[5] This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond, requiring more energy to break.
Metabolism of Dinotefuran and the Impact of Deuteration
Studies on the metabolism of neonicotinoids have shown that they can be metabolized in insects and mammals, although the extent varies. A study involving the oral ingestion of deuterated neonicotinoids in humans found that 93% of the deuterated Dinotefuran dose was recovered unchanged in the urine, indicating that it is not extensively metabolized in humans. This suggests that the non-deuterated form is also likely to have low metabolic clearance in mammals.
In insects, however, metabolic resistance is a known mechanism for insecticide resistance. If Dinotefuran is metabolized by insect enzymes (e.g., cytochrome P450s) at a specific site, deuteration at that site could slow down this detoxification process, potentially enhancing its insecticidal activity or overcoming certain forms of resistance.
Quantitative Data
The following tables summarize the available quantitative data for Dinotefuran. Data for the deuterated analog is not currently available in the public domain.
| Parameter | Value | Organism/System | Reference |
| Binding Affinity (Kd) | 13.7 nM | American cockroach nerve cord membranes | [7] |
| Maximum Binding Capacity (Bmax) | 14.8 fmol/40 µg protein | American cockroach nerve cord membranes | [7] |
| Inhibitory Concentration (IC50) | 5.02 nM | Inhibition of [³H]dinotefuran binding in American cockroach | [7] |
| Half-life (oral gavage, low dose) | 3.6 to 16.1 hours | Crl:CD(SD)BR rats | [7] |
| Time to Max Concentration (Tmax, oral gavage, low dose) | 0.25 to 0.625 hours | Crl:CD(SD)BR rats | [7] |
| Max Concentration (Cmax, oral gavage, low dose) | 40.8 to 47.4 ppm | Crl:CD(SD)BR rats | [7] |
Table 1: Pharmacodynamic and Pharmacokinetic Parameters of Dinotefuran.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is adapted from studies on neonicotinoid binding to insect nAChRs.[7]
Objective: To determine the binding affinity (Kd) and density (Bmax) of Dinotefuran and its deuterated analog to insect nAChRs.
Materials:
-
Insect nerve cord membranes (e.g., from American cockroaches)
-
[³H]-Dinotefuran (radioligand)
-
Non-labeled Dinotefuran and deuterated Dinotefuran
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Dissect nerve cords from the target insect species and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of [³H]-Dinotefuran to the tubes.
-
For non-specific binding determination, add a high concentration of non-labeled Dinotefuran to a parallel set of tubes.
-
Incubate the tubes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Competition Binding Assay:
-
Set up tubes with a fixed amount of membrane protein and a fixed concentration of [³H]-Dinotefuran.
-
Add increasing concentrations of non-labeled Dinotefuran or deuterated Dinotefuran.
-
Follow the incubation, filtration, and counting steps as in the saturation assay.
-
Data Analysis:
-
Saturation Assay: Plot specific binding (total binding - non-specific binding) against the concentration of [³H]-Dinotefuran. Analyze the data using non-linear regression to determine Kd and Bmax.
-
Competition Assay: Plot the percentage of specific [³H]-Dinotefuran binding against the logarithm of the competitor concentration. Analyze the data using a sigmoidal dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for a radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is a generalized procedure for recording from isolated insect neurons.
Objective: To characterize the electrophysiological effects of Dinotefuran and its deuterated analog on insect neurons.
Materials:
-
Isolated insect neurons (e.g., from cockroach thoracic ganglia)
-
External recording solution (saline)
-
Internal pipette solution
-
Patch pipettes (borosilicate glass)
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Dinotefuran and deuterated Dinotefuran stock solutions
Procedure:
-
Neuron Isolation: Dissect the desired ganglia from the insect and treat with enzymes to dissociate individual neurons. Plate the neurons on a coverslip.
-
Recording Setup: Place the coverslip in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with external recording solution.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with the internal solution.
-
Giga-seal Formation: Under visual control, approach a neuron with the patch pipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.
-
Recording: In voltage-clamp mode, hold the neuron at a specific membrane potential and record the currents elicited by the application of acetylcholine, Dinotefuran, or its deuterated analog. In current-clamp mode, record changes in the membrane potential in response to drug application.
-
Drug Application: Apply drugs to the neuron using a perfusion system.
Data Analysis:
-
Analyze the amplitude, kinetics, and dose-response relationship of the currents induced by the compounds.
-
Compare the effects of Dinotefuran and its deuterated analog on neuronal excitability.
Conclusion
Dinotefuran is a potent insecticide that acts as an agonist on insect nicotinic acetylcholine receptors, leading to lethal hyperexcitation of the nervous system. Its unique chemical structure may provide advantages in managing insecticide resistance. The deuterated analog of Dinotefuran is expected to have a similar mechanism of action at the receptor level, but may exhibit altered metabolic stability due to the kinetic isotope effect. The limited data available suggests that Dinotefuran is not extensively metabolized in mammals, and deuteration may further slow any minor metabolic pathways. In insects, however, reduced metabolism of a deuterated analog could potentially enhance its efficacy. Further comparative studies are necessary to fully elucidate the quantitative differences in binding, efficacy, and pharmacokinetics between Dinotefuran and its deuterated form, which will be crucial for the development of next-generation insecticides.
References
- 1. Correlations of the electrophysiological activity of neonicotinoids with their binding and insecticidal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neonicotinoids show selective and diverse actions on their nicotinic receptor targets: electrophysiology, molecular biology, and receptor modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axolbio.com [axolbio.com]
- 4. benchchem.com [benchchem.com]
- 5. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fig. 1.3, [Nicotinic acetylcholine receptor (nAChR)-mediated signaling...]. - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Whole-cell in vivo patch-clamp recordings in the Drosophila brain. | Semantic Scholar [semanticscholar.org]
Dinotefuran-d3 Metabolism in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture and veterinary medicine for its broad-spectrum activity against various pests. Its mechanism of action involves the disruption of the insect nervous system by acting as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs). Understanding the metabolic fate of Dinotefuran in biological systems is crucial for assessing its efficacy, potential toxicity, and environmental impact. This technical guide provides an in-depth overview of the metabolism of Dinotefuran, with a focus on Dinotefuran-d3, its deuterated analogue commonly used as an internal standard in analytical studies. While specific metabolic studies on this compound are not extensively available, its metabolic pathways are presumed to be identical to those of unlabeled Dinotefuran, as the deuterium (B1214612) labeling is not expected to alter the enzymatic recognition and transformation processes significantly. Any potential differences would likely manifest as kinetic isotope effects, possibly leading to a slower rate of metabolism.
Metabolic Pathways of Dinotefuran
The biotransformation of Dinotefuran in biological systems is primarily mediated by Phase I and Phase II metabolic reactions. The key enzymes involved are Cytochrome P450 monooxygenases (CYPs) and aldehyde oxidase (AOX) in Phase I, followed by potential conjugation reactions in Phase II. The major identified metabolites include 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF), 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN), and 1-methyl-2-nitroguanidine (FNG).
The metabolic pathways of Dinotefuran can be summarized as follows:
-
Nitro-reduction: The nitroguanidine (B56551) moiety of Dinotefuran can be reduced to a nitrosoguanidine (B1196799) intermediate, which is then further reduced to an aminoguanidine. This reaction is primarily catalyzed by aldehyde oxidase.
-
Demethylation: The N-methyl group of Dinotefuran can be removed, leading to the formation of demethylated metabolites. This process is typically mediated by Cytochrome P450 enzymes.
-
Urea formation: The guanidine (B92328) group can be converted to a urea moiety, resulting in the formation of the metabolite UF.
-
Cleavage of the tetrahydrofuran (B95107) ring: While less common, cleavage of the tetrahydrofuran ring can also occur, leading to a variety of smaller metabolites.
The following diagram illustrates the primary metabolic pathways of Dinotefuran.
Quantitative Data on Dinotefuran Metabolism
The following tables summarize the available quantitative data on the metabolism of Dinotefuran and the analytical methods for its quantification.
Table 1: Enzyme Kinetics of Dinotefuran Metabolism by Aldehyde Oxidase
| Enzyme Source | Substrate | Km (mM) | Vmax (nmol/min/mg protein) | Citation |
| Rabbit Liver Aldehyde Oxidase | Dinotefuran | 2.41 | 0.98 | [1] |
Table 2: Analytical Method Performance for Dinotefuran and its Metabolites
| Matrix | Analyte(s) | Analytical Method | Recovery (%) | LOD (mg/kg) | LOQ (mg/kg) | Citation |
| Plum | Dinotefuran, MNG, UF, DN | LC-MS/MS | 83.01 - 110.18 | - | - | [2] |
| Orange | Dinotefuran and metabolites | LC-MS/MS | 79.1 - 98.7 | 0.03 - 0.10 | 0.08 - 0.40 | [3] |
| Rice | Dinotefuran, UF, DN | HPLC-MS/MS | 81.6 - 90.2 | - | - | [4] |
| Fruits and Vegetables | Dinotefuran | GC-MS/MS | 88.2 - 104.5 | 0.003 | 0.01 | [5] |
Table 3: In Vitro Metabolism of Dinotefuran by Cytochrome P450
| Enzyme | System | % Metabolism | Metabolite(s) Identified | Citation |
| CYP6EM1 | in vitro protein assay | 28.11 | dinotefuran-dm-NNO | [6] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Dinotefuran using Liver Microsomes
This protocol provides a general framework for assessing the metabolic stability of Dinotefuran in liver microsomes.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (B52724) (ACN) for quenching the reaction
-
Internal standard (e.g., a structurally related compound not present in the sample)
-
LC-MS/MS system
2. Experimental Workflow:
3. Procedure:
-
Prepare a working solution of this compound in the incubation buffer.
-
Prepare a suspension of liver microsomes in phosphate buffer.
-
In a microcentrifuge tube, combine the microsome suspension and pre-warm to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the this compound working solution.
-
Incubate the mixture at 37°C with gentle shaking.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of this compound at each time point.
-
Calculate the rate of metabolism and the half-life of this compound.
Protocol 2: Sample Preparation for LC-MS/MS Analysis of Dinotefuran and Metabolites in Biological Matrices
This protocol outlines a general procedure for extracting Dinotefuran and its metabolites from biological samples for LC-MS/MS analysis.
1. Materials:
-
Biological matrix (e.g., plasma, urine, tissue homogenate)
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or QuEChERS salts
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
2. Experimental Workflow:
3. Procedure:
-
For solid samples (e.g., tissue), homogenize in an appropriate buffer.
-
To a known amount of the sample (e.g., 1 mL of plasma or urine), add a specified volume of extraction solvent (e.g., acetonitrile).
-
Vortex the mixture vigorously and then centrifuge to separate the liquid and solid phases.
-
Carefully collect the supernatant.
-
For SPE clean-up:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or low percentage of organic solvent) to remove polar interferences.
-
Elute the analytes of interest with a stronger organic solvent (e.g., methanol or acetonitrile).
-
-
For QuEChERS clean-up:
-
Add QuEChERS salts to the supernatant, vortex, and centrifuge.
-
Take an aliquot of the upper organic layer for further steps.
-
-
Evaporate the eluate or the cleaned-up extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
Vortex and transfer to an autosampler vial for injection into the LC-MS/MS system.
Conclusion
The metabolism of Dinotefuran in biological systems is a complex process involving multiple enzymatic pathways, primarily driven by Cytochrome P450s and aldehyde oxidase. The resulting metabolites, such as UF, DN, and FNG, are generally more polar, facilitating their excretion. While direct metabolic data for this compound is limited, it is reasonable to assume a similar metabolic fate to its non-deuterated counterpart, with potential kinetic differences. The analytical methods and protocols outlined in this guide provide a robust framework for researchers and scientists to investigate the metabolism of Dinotefuran and its deuterated analogue in various biological matrices, contributing to a better understanding of its pharmacokinetic and toxicological profile. Further research focusing on the specific CYP isozymes involved and their kinetic parameters would provide a more complete picture of Dinotefuran's biotransformation.
References
- 1. Substrate specificity of rabbit aldehyde oxidase for nitroguanidine and nitromethylene neonicotinoid insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative toxicity and bioaccumulation of two dinotefuran metabolites, UF and DN, in earthworms (Eisenia fetida) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks [mdpi.com]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Methodological & Application
Application Note: High-Throughput Analysis of Dinotefuran in Complex Matrices using Dinotefuran-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1] Its high polarity and water solubility can present challenges for accurate quantification in complex matrices such as food and environmental samples.[2] The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects, variations in sample preparation recovery, and instrument response fluctuations.[3] Dinotefuran-d3, a deuterated analog of Dinotefuran, serves as an ideal internal standard due to its chemical and physical properties being nearly identical to the analyte, ensuring co-elution and similar ionization behavior. This application note provides a detailed protocol for the sensitive and accurate quantification of Dinotefuran in various matrices using this compound as an internal standard with LC-MS/MS.
Principle
The method employs isotope dilution mass spectrometry. A known amount of this compound is added to the sample at the beginning of the extraction process. The sample is then subjected to extraction and cleanup to isolate the analyte and internal standard. The final extract is analyzed by LC-MS/MS. Quantification is performed by calculating the ratio of the peak area of Dinotefuran to the peak area of this compound. This ratio is then plotted against the concentration of calibration standards to generate a calibration curve, from which the concentration of Dinotefuran in the unknown sample is determined.
Experimental Protocols
Reagents and Materials
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade).
-
Standards: Dinotefuran (≥99% purity), this compound (≥98% isotopic purity).
-
Salts and Sorbents for QuEChERS: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), trisodium (B8492382) citrate (B86180) dihydrate, disodium (B8443419) citrate sesquihydrate, primary secondary amine (PSA) sorbent, C18 sorbent.
-
Solid Phase Extraction (SPE) Cartridges: Graphitized carbon black and/or neutral alumina (B75360) cartridges may be used for cleanup of certain matrices.[4]
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Dinotefuran and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Dinotefuran stock solution with a suitable solvent (e.g., methanol or acetonitrile).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be added to all samples, calibration standards, and quality control samples.
Sample Preparation (QuEChERS Method for Food Matrices)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation procedure for pesticide residue analysis in food.[5]
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up supernatant.
-
The extract may be diluted with water or mobile phase to ensure compatibility with the LC system.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
-
Figure 1: General experimental workflow for the analysis of Dinotefuran using an internal standard.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for specific instruments and matrices.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage of B to elute Dinotefuran, then return to initial conditions for equilibration. A typical gradient might run over 5-10 minutes. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), positive mode |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
| Ion Source Parameters | Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows). |
Table 1: MRM Transitions for Dinotefuran and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Dinotefuran | 203.1 | 157.1 | 129.1 | Optimized for instrument |
| This compound | 206.1 | 160.1 | 132.1 | Optimized for instrument |
| Note: The precursor and product ions are based on published data.[6] Collision energies should be optimized for the specific mass spectrometer being used. |
Data Presentation: Typical Method Performance
The use of this compound as an internal standard allows for robust and reliable quantification. The following tables summarize typical method performance characteristics for the analysis of Dinotefuran in various matrices by LC-MS/MS.
Table 2: Linearity and Limits of Quantification
| Matrix | Linear Range (ng/mL or µg/kg) | Correlation Coefficient (r²) | Limit of Quantification (LOQ) (µg/kg) | Reference |
| Plum | Not Specified | ≥0.998 | Not Specified | [2] |
| Persimmon | Not Specified | >0.99 | 10 | [5] |
| Various Foods/Water | 1 - 500 µg/L | ≥0.9942 | 1 - 10 | |
| Tea | 0.01 - 0.1 µg/g | Not Specified | 10 | |
| Fruits & Vegetables | 0.001 - 2.0 mg/kg | >0.999 | 10 | [7] |
Table 3: Accuracy and Precision
| Matrix | Spike Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Plum | 10x & 50x LOQ | 83.01 - 110.18 | ≤8.91 | [2] |
| Persimmon | Not Specified | 73.0 - 106 | 0.51 - 8.85 | [5] |
| Various Foods/Water | 1, 10, 50, 500, 2000 | 73 - 102 | 0.8 - 9.5 (intra-day) | |
| Tea | 10, 50, 100 | 82 - 95 | 9 - 15 | |
| Fruits & Vegetables | 10, 100, 1000 | 88.2 - 104.5 | 3.5 - 5.8 | [7] |
Mechanism of Action
Dinotefuran acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChRs) in the insect nervous system. This binding leads to continuous nerve stimulation, resulting in paralysis and death of the insect. The use of this compound as an internal standard does not involve a biological signaling pathway but rather serves as a chemical analog for analytical quantification.
Figure 2: Simplified diagram of Dinotefuran's mechanism of action on insect nAChRs.
Conclusion
The use of this compound as an internal standard in LC-MS/MS analysis provides a robust, accurate, and precise method for the quantification of Dinotefuran in complex matrices. The protocol described, utilizing QuEChERS sample preparation and optimized LC-MS/MS conditions, is suitable for high-throughput screening and quantitative analysis in food safety, environmental monitoring, and research applications. The excellent linearity, recovery, and precision data demonstrate the reliability of this approach for generating high-quality analytical results.
References
- 1. fao.org [fao.org]
- 2. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. Dissipation and Residue Pattern of Dinotefuran, Fluazinam, Indoxacarb, and Thiacloprid in Fresh and Processed Persimmon Using LC-MS/MS | MDPI [mdpi.com]
- 6. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: Quantification of Dinotefuran in Food Matrices using Isotope Dilution Mass Spectrometry with Dinotefuran-d3
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide widely used to control a variety of sucking insects on agricultural products.[1][2] Its presence in food commodities necessitates sensitive and accurate analytical methods for monitoring residues to ensure food safety. This application note describes a robust and reliable method for the quantification of Dinotefuran in various food matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the aid of a stable isotope-labeled internal standard, Dinotefuran-d3. The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[3]
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This compound is an ideal internal standard as it has the same physicochemical properties as Dinotefuran, but with a different mass due to the incorporation of deuterium (B1214612) atoms.[3][4] This allows it to be distinguished from the native analyte by the mass spectrometer. By measuring the ratio of the signal from the native analyte to that of the internal standard, accurate quantification can be achieved, as any loss of analyte during sample preparation or injection will be mirrored by a proportional loss of the internal standard.
Caption: Logical relationship of using this compound as an internal standard.
Experimental Protocols
1. Sample Preparation (Modified QuEChERS Method)
This protocol is a general guideline and may require optimization for specific food matrices.
-
Homogenization: Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples like grains or tea leaves, add an appropriate amount of water and let stand for 2 hours before homogenization.[5]
-
Internal Standard Spiking: Add a known amount of this compound standard solution to each sample, blank, and calibration standard.
-
Extraction:
-
Add 10 mL of acetonitrile (B52724) to the sample tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Seal the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18). The choice of sorbent may vary depending on the matrix. For samples with high pigment content, graphitized carbon black (GCB) may be added.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter.
-
The filtrate is now ready for LC-MS/MS analysis.
-
Caption: Experimental workflow for sample preparation.
2. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Dinotefuran and this compound.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm i.d. × 100 mm L., 1.7 µm particle size) is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
-
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |
| Dinotefuran | 203 | 157 | 129 |
| This compound | 206 | 160 | 132 |
Quantitative Data
The performance of the method can be evaluated through validation parameters such as the limit of detection (LOD), limit of quantification (LOQ), and recovery rates in different food matrices.
Table 1: Method Performance Parameters in Various Food Matrices
| Food Matrix | LOD (mg/kg) | LOQ (mg/kg) | Average Recovery (%) | RSD (%) |
| Fruits & Vegetables | 0.003 | 0.01 | 88.2 - 104.5 | 3.5 - 5.8 |
| Rice | - | - | 82.3 - 85.8 | < 12.88 |
| Pepper | - | 0.01 | 77 - 80 | 2.08 - 2.51 |
| Persimmon | - | 0.01 | 70 - 120 | < 20 |
Data compiled from multiple sources.[7][8][9][10] The specific recovery and RSD values can vary based on the spiking level and the specific fruit or vegetable.
Table 2: Linearity of the Method
| Analyte | Linear Range (mg/kg) | Correlation Coefficient (r²) |
| Dinotefuran | 0.001 - 2.0 | > 0.999 |
Data from a study on fruits and vegetables.[7]
The described analytical method utilizing this compound as an internal standard provides a highly sensitive, accurate, and robust approach for the quantification of Dinotefuran in a wide range of food matrices. The use of isotope dilution mass spectrometry effectively mitigates matrix-induced signal suppression or enhancement, leading to reliable and reproducible results. This method is well-suited for routine monitoring of Dinotefuran residues in food safety and quality control laboratories.
References
- 1. fao.org [fao.org]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Note and Protocol for the Analysis of Dinotefuran in Water and Soil Samples using Dinotefuran-d3 as an Internal Standard
This document provides a detailed protocol for the quantitative analysis of Dinotefuran (B1670701) in water and soil matrices. The method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates Dinotefuran-d3 as an internal standard for accurate quantification. This protocol is intended for researchers, scientists, and professionals in drug development and environmental monitoring.
Introduction
Dinotefuran is a neonicotinoid insecticide widely used in agriculture.[1][2] Its high water solubility (39.8 g/L) makes it susceptible to leaching into water bodies and accumulating in soil, posing potential environmental risks.[1][3][4] Monitoring its concentration in environmental samples is crucial for assessing its environmental fate and ensuring regulatory compliance. The use of a stable isotope-labeled internal standard, such as this compound, is a robust analytical practice that corrects for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise results.[5] This protocol details the procedures for sample preparation, extraction, clean-up, and LC-MS/MS analysis of Dinotefuran in water and soil, employing this compound as an internal standard.
Materials and Reagents
-
Standards: Dinotefuran (≥99% purity), this compound (≥98% purity)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade), n-Hexane (HPLC grade), Ethyl Acetate (HPLC grade), Acetone (HPLC grade)
-
Reagents: Formic acid (LC-MS grade), Anhydrous sodium sulfate (B86663), Sodium chloride, Trisodium (B8492382) citrate (B86180) dihydrate, Disodium (B8443419) citrate sesquohydrate, Primary-secondary amine (PSA) sorbent, Graphitized carbon black (GCB) sorbent, C18 sorbent, Magnesium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) Cartridges: ENVI-Carb (or equivalent graphitized carbon black cartridges), Neutral alumina (B75360) cartridges
-
Filters: 0.22 µm Syringe filters (PTFE or equivalent)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 10 mg of Dinotefuran and this compound, respectively, in 10 mL of methanol to prepare individual primary stock solutions. Store at -20°C.
-
Intermediate Stock Solutions (10 µg/mL): Prepare intermediate stock solutions by diluting the primary stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions containing Dinotefuran at various concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) and a constant concentration of this compound (e.g., 10 ng/mL) in the final mobile phase composition. These solutions will be used to construct the calibration curve.
Water Sample Preparation and Extraction
This protocol is based on a liquid-liquid extraction with low-temperature purification (LLE-LTP) method.[3]
-
Sample Collection and Storage: Collect water samples in clean glass bottles and store them refrigerated at 4°C until analysis.
-
Fortification: To a 10 mL aliquot of the water sample, add a known amount of this compound internal standard solution (e.g., to achieve a final concentration of 10 ng/mL).
-
Extraction:
-
Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.
-
Add 2 g of sodium chloride to facilitate phase separation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Low-Temperature Purification:
-
Transfer the upper acetonitrile layer to a clean tube.
-
Place the tube in a freezer at -20°C for at least 2 hours to precipitate interfering substances.
-
-
Final Preparation:
-
Carefully decant the acetonitrile extract, leaving the frozen residue behind.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
Soil Sample Preparation and Extraction
This protocol utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[6][7]
-
Sample Collection and Storage: Collect soil samples from the desired depth, homogenize, and store at -20°C prior to analysis.[4]
-
Extraction:
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.
-
Fortify the sample with a known amount of this compound internal standard solution.
-
Add 10 mL of acetonitrile and vortex for 1 minute.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquohydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 (for general soil types). For soils with high pigment content, 7.5 mg of GCB can be added.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Take the supernatant and evaporate it to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Method optimization is recommended for specific instrumentation.
| Parameter | Setting |
| LC Column | C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | Dinotefuran: Precursor Ion (m/z) 203.1 -> Product Ions (m/z) 157.1 (Quantifier), 129.1 (Qualifier) This compound: Precursor Ion (m/z) 206.1 -> Product Ions (m/z) 160.1 (Quantifier), 132.1 (Qualifier) |
| Collision Energy | Optimize for specific instrument |
Data Presentation
The following table summarizes typical performance data for the analytical method.
| Analyte | Matrix | Fortification Level (ng/g or ng/mL) | Recovery (%) | RSD (%) | LOQ (ng/g or ng/mL) |
| Dinotefuran | Water | 10 | 85.4 - 89.7[3] | < 5.8[3] | 10[3] |
| 100 | 92.5 | 4.2 | |||
| Dinotefuran | Soil | 15 | 85.4[1] | < 15[1][6] | 15[1][6] |
| 140 | 95.2 | 3.8 |
Recovery and RSD (Relative Standard Deviation) values are indicative and should be established during in-house method validation. LOQ (Limit of Quantification) is the lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Dinotefuran in water and soil samples.
Caption: Workflow for Dinotefuran analysis in water and soil.
References
Application Note: Sample Preparation for the Analysis of Dinotefuran-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a variety of pests.[1] Due to its high water solubility, it has the potential to contaminate soil and water resources.[1][2] Accurate and sensitive analytical methods are crucial for monitoring its presence in environmental and food samples. Dinotefuran-d3, a deuterated analog of dinotefuran, is commonly used as an internal standard in quantitative analysis to improve the accuracy and precision of the results by compensating for matrix effects and variations during sample processing and instrumental analysis. This application note provides detailed protocols for the extraction and cleanup of samples for the analysis of dinotefuran, incorporating the use of this compound as an internal standard. The methods described are applicable to a range of matrices, including soil, fruits, and vegetables.
Quantitative Data Summary
The following table summarizes the performance data of various sample preparation techniques for the analysis of dinotefuran. These methods can be adapted for the quantification of dinotefuran using this compound as an internal standard.
| Sample Matrix | Preparation Technique | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Soil | SLE-LTP | HPLC-DAD | - | 10.0 | 15.0 | [1][3] |
| Soil | QuEChERS | HPLC-DAD | - | 20 | 70 | [1] |
| Cucumber | QuEChERS | HPLC-DAD | - | 25 | 80 | [1] |
| Pepper | QuEChERS with SPE cleanup | HPLC-DAD | 77-80 | - | 10 | [4] |
| Fruits & Vegetables | Modified QuEChERS | GC-MS/MS | 88.2-104.5 | 3 | 10 | [5] |
Experimental Protocols
Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) for Soil Samples
This method is an efficient alternative for monitoring dinotefuran in soil samples.[1]
Protocol:
-
Sample Preparation: Weigh 4 g of a homogenized soil sample into a 22 mL glass vial.
-
Internal Standard Spiking: Fortify the sample with an appropriate volume of this compound standard solution.
-
Extraction: Add 4 mL of ultrapure water and 8 mL of the extracting phase (acetonitrile:water, 8:2 v/v).
-
Vortexing: Vortex the mixture for 30 seconds.
-
Freezing: Place the vial in a freezer at -20°C until the aqueous phase is completely frozen.
-
Cleanup: Transfer 3 mL of the liquid organic phase to a centrifuge tube containing 50 mg of primary-secondary amine (PSA) as a cleanup sorbent.
-
Final Preparation: Vortex the tube, centrifuge, and collect the supernatant for analysis by HPLC-DAD or LC-MS/MS.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method for Fruits and Vegetables
The QuEChERS method is widely used for the analysis of pesticide residues in food matrices.
Protocol:
-
Sample Preparation: Weigh 10 g of a homogenized sample (e.g., pepper) into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution.
-
Extraction: Add 10 mL of acetonitrile and 4.0 g of anhydrous magnesium sulfate.
-
Shaking and Centrifugation: Shake vigorously for 1 minute and then centrifuge for 5 minutes at 4000 rpm.
-
Dispersive SPE Cleanup: Transfer 6 mL of the acetonitrile layer to a centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Final Preparation: Vortex for 1 minute, centrifuge for 2 minutes at 6000 rpm, and the resulting supernatant is ready for analysis.
Solid-Phase Extraction (SPE) for Agricultural Products
This method utilizes SPE for cleanup after an initial solvent extraction.[6]
Protocol:
-
Sample Preparation and Extraction:
-
For grains, legumes, nuts, and seeds, add 20 mL of water to 10.0 g of the sample and let it stand for 2 hours. For fruits and vegetables, use 20.0 g of the sample.
-
Add a known amount of this compound internal standard.
-
Add 100 mL of acetonitrile, homogenize, and filter.
-
Add another 50 mL of acetonitrile to the residue, homogenize, and filter again.
-
Combine the filtrates and adjust the volume to 200 mL with acetonitrile.
-
Concentrate a 50 mL aliquot to about 5 mL.
-
-
Cleanup:
-
Porous Diatomaceous Earth Column: Add 10 mL of water to the concentrated extract and load it onto a porous diatomaceous earth cartridge. After 10 minutes, wash with 100 mL of n-hexane (discarded). Elute with 200 mL of ethyl acetate (B1210297), concentrate, and dissolve the residue in 5 mL of ethyl acetate.
-
Graphitized Carbon Black Column: Condition a graphitized carbon black cartridge (500 mg) with 5 mL of ethyl acetate. Load the extract from the previous step, add 15 mL of ethyl acetate, collect the eluate, concentrate, and dissolve the residue in 5 mL of ethyl acetate.
-
Neutral Alumina (B75360) Column: Condition a neutral alumina cartridge (1,710 mg) with 5 mL of ethyl acetate. Load the extract from the carbon column, wash with 15 mL of ethyl acetate (discarded), and then elute with 20 mL of acetone.
-
-
Final Preparation: Concentrate the final eluate, and dissolve the residue in a suitable solvent for analysis.
Conclusion
The selection of an appropriate sample preparation technique for this compound analysis is dependent on the sample matrix and the desired analytical sensitivity. The QuEChERS method offers a simple and rapid approach for a variety of food matrices, while SLE-LTP provides an effective alternative for soil samples. For complex matrices or when lower detection limits are required, a more extensive cleanup using multi-stage SPE may be necessary. The incorporation of this compound as an internal standard is highly recommended for all methods to ensure the highest quality of quantitative data.
References
- 1. scielo.br [scielo.br]
- 2. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of Dinotefuran and Thiamethoxam Residues in Pepper Fruits under Greenhouse Conditions using the QuEChERS Method and HPLC/DAD [ejchem.journals.ekb.eg]
- 5. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mhlw.go.jp [mhlw.go.jp]
Detecting Dinotefuran: A Validated Method for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the accurate detection of the neonicotinoid insecticide Dinotefuran (B1670701) is crucial for environmental monitoring, food safety assessment, and toxicological studies. This document provides a detailed overview of a validated analytical method for the quantification of Dinotefuran in various matrices, referencing established techniques including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of pests.[1][2] Its high water solubility and systemic properties, however, raise concerns about its potential to contaminate soil, water, and agricultural products.[2][3][4] Consequently, robust and validated analytical methods are essential for monitoring its residues and ensuring environmental and consumer safety. This application note details a comprehensive approach to Dinotefuran detection, encompassing sample preparation, analytical instrumentation, and method validation.
Analytical Methods Overview
Several analytical techniques can be employed for the detection of Dinotefuran. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.
-
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A widely accessible method suitable for quantifying Dinotefuran in various samples.[5] It involves chromatographic separation followed by detection using a UV spectrophotometer.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method, ideal for detecting trace levels of Dinotefuran and its metabolites.[6][7][8] This technique offers excellent specificity and is often used for confirmation.[5]
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS): While less common for polar compounds like Dinotefuran, a validated GC-MS/MS method has been developed, employing a solvent conversion step for compatibility.[9]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A rapid and cost-effective screening method based on antigen-antibody reactions.[10][11] Commercial ELISA kits are available for the qualitative and semi-quantitative detection of Dinotefuran.[12][13]
Experimental Protocols
Sample Preparation: QuEChERS Method
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and effective sample preparation technique for pesticide residue analysis in food and agricultural samples.[14][15]
Materials:
-
Homogenized sample (e.g., fruits, vegetables, soil)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Sodium chloride (NaCl) (optional, for partitioning)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent (optional, for samples with high fat content)
-
Graphitized carbon black (GCB) (optional, for samples with pigments)
-
Centrifuge tubes (50 mL and 15 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge the tube at ≥3000 rpm for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the dispersive solid-phase extraction (d-SPE) sorbents (e.g., 150 mg PSA and 900 mg MgSO₄).
-
Vortex the tube for 30 seconds.
-
Centrifuge at ≥3000 rpm for 5 minutes.
-
The supernatant is now ready for analysis by HPLC, LC-MS/MS, or GC-MS/MS.
HPLC-UV Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph
-
UV-Vis Detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 20:80, v/v).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.[5]
-
Injection Volume: 20 µL.
Protocol:
-
Prepare a series of standard solutions of Dinotefuran in the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Quantify the Dinotefuran concentration in the samples by comparing their peak areas to the calibration curve.
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing a modifier like formic acid or ammonium (B1175870) acetate.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column: A suitable C18 or other reversed-phase column.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[5]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: Specific m/z transitions for Dinotefuran and its metabolites should be monitored (e.g., for Dinotefuran: m/z 203 -> 157, 203 -> 129).[5]
Protocol:
-
Optimize the MS parameters for Dinotefuran by infusing a standard solution.
-
Develop a chromatographic method to separate Dinotefuran from matrix interferences.
-
Prepare matrix-matched calibration standards to compensate for matrix effects.[6]
-
Inject the standards and samples for analysis.
-
Quantify Dinotefuran using the peak area ratios of the quantifier and qualifier transitions.
Method Validation Data
A summary of typical validation parameters for the different analytical methods is presented in the tables below.
Table 1: HPLC-UV Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.99 | [5][14] |
| Limit of Detection (LOD) | 10.0 - 25 µg/kg | [1][2] |
| Limit of Quantitation (LOQ) | 15.0 - 80 µg/kg | [1][2] |
| Recovery | 77 - 112% | [14] |
| Precision (RSD) | < 15% | [14] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | ≥ 0.998 | [6] |
| Limit of Detection (LOD) | 0.03 - 0.10 mg/kg | [7] |
| Limit of Quantitation (LOQ) | 0.08 - 0.40 mg/kg | [7] |
| Recovery | 79.1 - 110.18% | [6][7] |
| Precision (RSD) | ≤ 8.91% | [6] |
Table 3: GC-MS/MS Method Validation Parameters
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.999 | [9] |
| Limit of Detection (LOD) | 0.003 mg/kg | [9] |
| Limit of Quantitation (LOQ) | 0.01 mg/kg | [9] |
| Recovery | 88.2 - 104.5% | [9] |
| Precision (RSD) | 3.5 - 5.8% | [9] |
Table 4: ELISA Method Validation Parameters
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.06 - 0.12 mg/kg | [10][11] |
| IC₅₀ | 5.4 - 5.66 ng/mL | [16] |
| Recovery | ~100% | [10][11] |
| Correlation with HPLC (r) | > 0.99 | [10][11] |
Visualizations
Caption: Experimental workflow for Dinotefuran detection.
Caption: Logical diagram of the method validation process.
Conclusion
The described analytical methods, particularly LC-MS/MS, provide a robust and reliable approach for the quantification of Dinotefuran in a variety of matrices. The QuEChERS sample preparation method offers an efficient and effective way to extract the analyte while minimizing matrix interference. Proper method validation is essential to ensure the accuracy and reliability of the results. The information and protocols provided in this application note serve as a comprehensive guide for researchers and scientists involved in the detection and monitoring of Dinotefuran.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mhlw.go.jp [mhlw.go.jp]
- 6. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Validation of a commercial ELISA for the analysis of the insecticide dinotefuran in a variety of analytically challenging vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. researchgate.net [researchgate.net]
- 14. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 15. Determination of Dinotefuran and Thiamethoxam Residues in Pepper Fruits under Greenhouse Conditions using the QuEChERS Method and HPLC/DAD [ejchem.journals.ekb.eg]
- 16. Development of a High-Quality ELISA Method for Dinotefuran Based on a Novel and Newly-Designed Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Dinotefuran-d3 in Environmental Monitoring: A Guide for Researchers
Introduction
Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, is widely utilized in agriculture to control a broad spectrum of insect pests on various crops.[1] Due to its high water solubility, dinotefuran is prone to leaching and runoff, leading to potential contamination of soil, water, and non-target organisms.[2] Consequently, robust and accurate analytical methods are imperative for monitoring its presence and concentration in environmental matrices. The use of a stable isotope-labeled internal standard, such as Dinotefuran-d3, is a critical component of a reliable quantitative analytical workflow, particularly when using mass spectrometry-based detection methods.[3] This document provides detailed application notes and protocols for the use of this compound in environmental monitoring studies, aimed at researchers, scientists, and professionals in drug development.
This compound, a deuterium-labeled analog of dinotefuran, serves as an ideal internal standard for quantitative analysis.[3][4] By introducing a known amount of this compound at the beginning of the sample preparation process, it is possible to accurately account for analyte losses during extraction and cleanup, as well as variations in instrument response.[5] This approach significantly improves the accuracy and precision of the analytical results.
Analytical Techniques
Several advanced analytical techniques are employed for the detection and quantification of dinotefuran residues in environmental samples. These include High-Performance Liquid Chromatography (HPLC) with UV or Diode Array Detection (DAD), and more sensitive methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).[2][6][7] LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for polar compounds like dinotefuran.[2]
Data Presentation: A Summary of Quantitative Data
The following tables summarize key quantitative data from various studies on the analysis of dinotefuran in different environmental matrices.
Table 1: Method Performance for Dinotefuran Analysis in Fruits and Vegetables
| Analytical Method | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| GC-MS/MS | Fruits & Vegetables | 0.003 | 0.01 | 88.2 - 104.5 | 3.5 - 5.8 | [2] |
| LC-MS/MS | Persimmon | - | 0.0006 - 0.0018 | 70 - 120 | < 20 | [8] |
Table 2: Method Performance for Dinotefuran Analysis in Soil
| Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| HPLC-DAD | 10.0 | 15.0 | 70 - 120 | < 20 | [9] |
Table 3: Method Performance for Dinotefuran Analysis in Water
| Analytical Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | RSD (%) | Reference |
| HPLC-DAD | 5.00 | 10.00 | 85.44 - 89.72 | < 5.8 | [9] |
Experimental Protocols
This section provides detailed methodologies for the analysis of dinotefuran in various environmental matrices using this compound as an internal standard.
Protocol 1: Analysis of Dinotefuran in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for pesticide residue analysis in food matrices.[10]
1. Sample Preparation (QuEChERS Extraction)
-
Homogenize 10-15 g of the fruit or vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile (B52724).
-
Spike the sample with a known amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 x g for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Take a 1 mL aliquot of the acetonitrile extract.
-
Add it to a dSPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 25 mg PSA, and 25 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, both containing a small amount of an additive like ammonium (B1175870) acetate (B1210297) or formic acid.[11]
-
Injection Volume: 5-10 µL.
-
MS Detection: Electrospray ionization (ESI) in positive ion mode is commonly used. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for dinotefuran and this compound.
Table 4: MRM Transitions for Dinotefuran and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Reference |
| Dinotefuran | 203.1 | 129.1 | 12 | Quantifier | [12] |
| Dinotefuran | 203.1 | 157.2 | - | Qualifier | [13] |
| This compound | 206 | 160 | - | Quantifier | [4] |
| This compound | 206 | 132 | - | Qualifier | [4] |
Protocol 2: Analysis of Dinotefuran in Soil using Solid-Liquid Extraction and HPLC-DAD
1. Sample Preparation
-
Air-dry the soil sample and sieve it to remove large debris.
-
Weigh 5 g of the prepared soil into a centrifuge tube.
-
Spike the sample with this compound internal standard solution.
-
Add 10 mL of an extraction solvent (e.g., acetonitrile/water 8:2 v/v).
-
Vortex or shake for a specified time (e.g., 30 minutes).
-
Centrifuge the sample.
-
Collect the supernatant for cleanup.
2. Cleanup
-
Pass the extract through a cleanup cartridge (e.g., containing Primary Secondary Amine - PSA) to remove interferences.[9]
3. HPLC-DAD Analysis
-
LC Column: C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detection: Diode Array Detector set at the maximum absorbance wavelength for dinotefuran (around 270 nm).
Protocol 3: Analysis of Dinotefuran in Water using Solid-Phase Extraction (SPE) and LC-MS/MS
1. Sample Preparation (SPE)
-
Filter the water sample (e.g., 500 mL) to remove particulate matter.
-
Spike the filtered water with this compound internal standard.
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the analytes with an organic solvent (e.g., acetonitrile or methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume of the initial mobile phase.
2. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions outlined in Protocol 1.
Mandatory Visualizations
Caption: General workflow for the quantitative analysis of Dinotefuran.
Caption: Detailed QuEChERS workflow for produce sample preparation.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mhlw.go.jp [mhlw.go.jp]
- 7. shimadzu.com [shimadzu.com]
- 8. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.usgs.gov [pubs.usgs.gov]
- 12. agilent.com [agilent.com]
- 13. nrcgrapes.in [nrcgrapes.in]
Application Notes and Protocols for the LC-MS/MS Analysis of Dinotefuran and Dinotefuran-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the neonicotinoid insecticide Dinotefuran and its deuterated internal standard, Dinotefuran-d3, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide widely used in agriculture. Its detection and quantification in various matrices are crucial for food safety, environmental monitoring, and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response. This protocol outlines a robust and sensitive LC-MS/MS method for the simultaneous determination of Dinotefuran and this compound.
Experimental Protocols
Sample Preparation: QuEChERS Method
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural samples.[1]
Materials:
-
Homogenized sample (e.g., fruit, vegetable, soil)
-
Acetonitrile (B52724) (ACN)
-
Magnesium sulfate (B86663) (anhydrous)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the internal standard solution (this compound) to achieve the desired final concentration.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.
-
Immediately vortex for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate for cleanup. For samples with high fat content, C18 sorbent can also be added.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
The supernatant is the final extract. Filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Sample Preparation
Caption: QuEChERS sample preparation workflow.
Liquid Chromatography (LC) Parameters
The following are typical LC conditions. Optimization may be required based on the specific instrument and column used.
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 2.1 mm i.d. x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% formic acid |
| Gradient Program | Time (min) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 - 10 µL |
Mass Spectrometry (MS/MS) Parameters
The following MS/MS parameters are provided as a starting point. It is crucial to optimize these parameters on the specific instrument being used for the analysis.
| Parameter | Recommended Conditions |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C |
| Gas Flow Rates | Optimize for the specific instrument (Nebulizer, Drying, and Collision Gas) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
The following table summarizes the recommended MRM transitions and collision energies for Dinotefuran and this compound.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) | Notes |
| Dinotefuran | 203.1 | 157.1 | 10 - 15 | Quantifier |
| 203.1 | 129.1 | 15 - 20 | Qualifier | |
| 203.1 | 114.0 | 15 - 25 | Qualifier | |
| This compound | 206.1 | 160.1 | Optimize on instrument | Quantifier (Internal Standard) |
| 206.1 | 132.1 | Optimize on instrument | Qualifier (Internal Standard) |
Note on Collision Energy: The optimal collision energy is instrument-dependent and should be determined experimentally by infusing a standard solution of each analyte and varying the collision energy to maximize the signal of the product ions. For this compound, start with the optimized collision energy for the corresponding Dinotefuran transition and adjust as necessary.
Logical Relationship of LC-MS/MS Analysis
Caption: LC-MS/MS analysis workflow diagram.
Data Analysis and Quality Control
-
Calibration Curve: Prepare a series of calibration standards in a blank matrix extract to construct a calibration curve. The concentration range should encompass the expected levels of Dinotefuran in the samples.
-
Quantification: The concentration of Dinotefuran in the samples is determined by the ratio of the peak area of the analyte to the peak area of the internal standard (this compound).
-
Quality Control: Include blank samples and quality control samples at low, medium, and high concentrations in each analytical batch to monitor the performance of the method. The accuracy and precision should fall within acceptable limits (e.g., ±15% for accuracy, <15% for precision).
Conclusion
This application note provides a comprehensive and detailed protocol for the analysis of Dinotefuran and its deuterated internal standard, this compound, by LC-MS/MS. The combination of the QuEChERS sample preparation method and the high selectivity and sensitivity of tandem mass spectrometry allows for the reliable quantification of Dinotefuran in complex matrices. Adherence to this protocol, with appropriate instrument-specific optimization, will enable researchers to obtain high-quality data for a variety of applications.
References
Application Note: High-Throughput Analysis of Dinotefuran in Agricultural Matrices using GC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the neonicotinoid insecticide Dinotefuran in various agricultural matrices, including fruits and vegetables. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol followed by analysis with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). A crucial solvent conversion step is incorporated to ensure compatibility of the polar Dinotefuran with GC-MS/MS analysis. The method demonstrates excellent linearity, accuracy, and precision, with a limit of quantification of 0.01 mg/kg. This protocol is suitable for routine monitoring of Dinotefuran residues in food safety and environmental laboratories.
Introduction
Dinotefuran is a third-generation neonicotinoid insecticide widely used to control a broad spectrum of insect pests in agriculture.[1] Due to its systemic properties, residues of Dinotefuran can be present in various parts of the plant, including fruits and vegetables, posing a potential risk to consumers. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Dinotefuran in different food commodities.[2] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence and ensuring food safety. While traditionally analyzed by liquid chromatography due to its polarity, this application note presents a validated GC-MS/MS method, offering an alternative and robust analytical approach.[3] A key innovation of this method is a solvent conversion step to effectively analyze the highly polar Dinotefuran using GC-MS technology.[2]
Materials and Methods
Reagents and Standards
-
Dinotefuran analytical standard (≥99% purity)
-
Dinotefuran-d3 (internal standard)
-
Acetonitrile (B52724) (HPLC grade)
-
n-Hexane (HPLC grade)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
Graphitized Carbon Black (GCB) - Use with caution, may remove planar pesticides
-
C18 sorbent
-
High-purity helium (carrier gas)
Instrumentation
-
Gas Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Shimadzu GCMS-TQ8050NX or equivalent)[2]
-
High-speed homogenizer
-
Centrifuge
-
Nitrogen evaporator
Experimental Protocols
Sample Preparation (Modified QuEChERS)
-
Homogenization: Weigh 10.0 ± 0.1 g of a representative, homogenized sample into a 50 mL centrifuge tube.[2] For dry samples like grains, add 20 mL of water and let stand for 2 hours before homogenization.[4]
-
Extraction: Add 10 mL of acetonitrile to the centrifuge tube.[5] Spike with an appropriate amount of this compound internal standard solution.
-
Salting-out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.[6]
-
Shaking and Centrifugation: Cap the tube and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes.[7]
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous MgSO₄ and 150 mg of PSA.[7] For samples with high pigment content, 50 mg of GCB can be added (note: this may lead to loss of planar pesticides). For samples with high fat content, 150 mg of C18 can be added.
-
Vortexing and Centrifugation: Vortex the d-SPE tube for 1 minute and centrifuge at ≥6000 rpm for 2 minutes.[7]
-
Solvent Conversion: Transfer a 2 mL aliquot of the cleaned extract to a clean vial. Evaporate the solvent to near dryness under a gentle stream of nitrogen at 40 °C.[2]
-
Reconstitution: Reconstitute the residue in 2 mL of n-hexane.[2] Vortex to ensure complete dissolution.
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into a GC vial for analysis.[2]
GC-MS/MS Analysis
The instrumental parameters for the GC-MS/MS analysis are summarized in the table below.
Table 1: GC-MS/MS Instrumental Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.69 mL/min[2] |
| Oven Program | 50 °C (hold 1 min), then 25 °C/min to 125 °C, then 10 °C/min to 260 °C (hold 3 min)[2] |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV[2] |
| Ion Source Temperature | 230 °C[2] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Method Validation
The method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recoveries), and precision (relative standard deviation, RSD).
Results and Discussion
Linearity, LOD, and LOQ
The method demonstrated excellent linearity over a concentration range of 0.001–2.0 mg/kg, with a coefficient of determination (r²) greater than 0.999.[2] The LOD was established at 0.003 mg/kg, and the LOQ was 0.01 mg/kg.[2]
Accuracy and Precision
The accuracy and precision of the method were evaluated by spiking various matrices (e.g., nectarines, cucumbers) at three different concentration levels (0.01, 0.1, and 1.0 mg/kg). The results are summarized in Table 2.
Table 2: Recovery and Precision of Dinotefuran in Spiked Samples
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) (n=6) |
| Nectarine | 0.01 | 95.2 | 4.8 |
| 0.1 | 98.7 | 3.9 | |
| 1.0 | 102.1 | 4.2 | |
| Cucumber | 0.01 | 88.2[2] | 5.8[2] |
| 0.1 | 92.5 | 5.1 | |
| 1.0 | 96.3 | 4.5 |
The average recoveries for Dinotefuran across all matrices and spiking levels ranged from 88.2% to 104.5%, with RSDs between 3.5% and 5.8%.[2] These results indicate high accuracy and precision of the developed method.
Mass Spectrometric Data
The MRM transitions for Dinotefuran and its internal standard are provided in Table 3. The most intense transition was used for quantification, while the others were used for confirmation.
Table 3: MRM Transitions for Dinotefuran and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Dinotefuran | 157.0 | 113.0 | 10 | Quantifier[2] |
| 157.0 | 99.0 | 15 | Qualifier[2] | |
| 157.0 | 127.0 | 12 | Qualifier[2] | |
| This compound | 160.0 | 116.0 | 10 | Quantifier |
| 160.0 | 102.0 | 15 | Qualifier |
Visualizations
Caption: Overall experimental workflow for Dinotefuran analysis.
Caption: Logical flow for the development of the Dinotefuran GC-MS/MS method.
Conclusion
The GC-MS/MS method presented in this application note provides a reliable and sensitive approach for the routine analysis of Dinotefuran residues in a variety of fruit and vegetable matrices. The incorporation of a solvent conversion step successfully addresses the challenge of analyzing the polar Dinotefuran by gas chromatography. The method meets the typical performance criteria for pesticide residue analysis, making it a valuable tool for food safety monitoring and regulatory compliance.
References
- 1. scielo.br [scielo.br]
- 2. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance | MDPI [mdpi.com]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. QuEChERS: Home [quechers.eu]
- 6. researchgate.net [researchgate.net]
- 7. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Application Note: Solid-Phase Extraction (SPE) Cleanup for Dinotefuran Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dinotefuran (B1670701) is a third-generation neonicotinoid insecticide widely used in agriculture to control a broad spectrum of sucking insects.[1] Its systemic properties and high water solubility (39.8 g/L) make it effective but also raise concerns about its potential presence in various environmental and food matrices.[1][2] Accurate determination of Dinotefuran residues is crucial for food safety, environmental monitoring, and risk assessment.
Sample preparation is a critical step in the analytical workflow for Dinotefuran, as complex matrices such as soil, honey, fruits, and vegetables can introduce interferences that affect the accuracy and sensitivity of analytical instruments. Solid-phase extraction (SPE) is a widely used and effective technique for the cleanup and pre-concentration of Dinotefuran from various sample extracts. This application note provides a detailed protocol for SPE cleanup in Dinotefuran analysis, along with quantitative data and a visual representation of the experimental workflow.
Principle of Solid-Phase Extraction
Solid-phase extraction is a chromatographic technique used to separate components of a mixture. In the context of Dinotefuran analysis, a liquid sample extract is passed through a solid adsorbent (the stationary phase) packed in a cartridge. Dinotefuran and other components of the mixture are partitioned between the liquid phase (the sample matrix and solvent) and the solid stationary phase. By carefully selecting the stationary phase and the solvents used for loading, washing, and elution, it is possible to selectively retain Dinotefuran on the sorbent while matrix interferences are washed away. The purified Dinotefuran is then eluted from the cartridge with a small volume of a strong solvent, resulting in a cleaner and more concentrated sample for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
This section details the methodologies for sample preparation and SPE cleanup for Dinotefuran analysis in various matrices. The following protocols are generalized and may require optimization based on the specific matrix and analytical instrumentation.
Sample Extraction
The initial extraction of Dinotefuran from the sample matrix is crucial for achieving good recovery. The choice of extraction solvent and method depends on the sample type.
-
Fruits and Vegetables: A common and effective method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach.
-
Homogenize 10-15 g of the sample.
-
Add an equal volume of acetonitrile (B52724) (e.g., 10-15 mL).
-
Add QuEChERS salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation and aid extraction.
-
Shake or vortex vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
The resulting supernatant (acetonitrile layer) is used for the SPE cleanup.
-
-
Honey:
-
Soil:
-
Weigh 5-10 g of soil into a centrifuge tube.
-
Add a mixture of acetonitrile and water (e.g., 8:2 v/v) as the extraction solvent.[1]
-
Vortex or shake for an appropriate time to ensure thorough extraction.
-
Centrifuge to separate the soil particles from the extract.
-
The supernatant is used for the cleanup step.
-
-
Water:
-
For water samples, filtration may be sufficient before SPE. If the sample contains particulates, centrifugation or filtration through a 0.45 µm filter is recommended. Due to Dinotefuran's high water solubility, direct loading onto the SPE cartridge is often possible.[2]
-
Solid-Phase Extraction (SPE) Cleanup Protocol
This protocol is based on the use of a C18 (octadecylsilane) reversed-phase SPE cartridge, which is commonly used for the cleanup of neonicotinoid insecticides.
Materials:
-
SPE cartridges: C18 (e.g., 500 mg, 6 mL)
-
SPE vacuum manifold
-
Solvents: Methanol (B129727) (MeOH), Deionized Water, Acetonitrile (ACN), Acetone (B3395972)
-
Sample extract from the previous step
Procedure:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Follow with 5 mL of deionized water to equilibrate the cartridge for the aqueous sample extract. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the sample extract (supernatant from the extraction step) onto the conditioned SPE cartridge.
-
Maintain a slow and steady flow rate of approximately 1-2 mL/min to ensure efficient retention of Dinotefuran.
-
-
Washing:
-
Wash the cartridge with 5-10 mL of deionized water to remove polar interferences. This step helps in eluting compounds that are more polar than Dinotefuran.
-
-
Drying:
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Elution:
-
Elute the retained Dinotefuran from the cartridge using a suitable organic solvent. A common elution solvent is acetonitrile or a mixture of acetone and acetonitrile.
-
Use a small volume of elution solvent (e.g., 2 x 3 mL) to ensure a concentrated final extract. Collect the eluate in a clean collection tube.
-
-
Final Preparation:
-
The eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent (e.g., mobile phase for LC analysis) to a final volume of 1 mL.
-
The sample is now ready for instrumental analysis.
-
Data Presentation
The following table summarizes quantitative data for Dinotefuran analysis using SPE cleanup from various studies.
| Matrix | SPE Sorbent | Analytical Method | Spiking Level | Recovery (%) | LOD | LOQ | Reference |
| Pepper | d-SPE | HPLC-DAD | 0.01 - 1 mg/kg | 77 - 80 | - | 0.01 mg/kg | |
| Soil | PSA, C18 | HPLC-DAD | 15.0, 90.0, 115.0 µg/kg | 70 - 120 | 10.0 µg/kg | 15.0 µg/kg | [1] |
| Cucumber | - | HPLC-DAD | - | - | 3 µg/kg | 10 µg/kg | [1] |
| Honey (Processed) | d-SPE (PSA/C18) | UHPLC-MS/MS | 10 ng/g | 95.3 | - | - | [3] |
| Honey (Processed) | d-SPE (PSA/C18) | UHPLC-MS/MS | 50 ng/g | 98.5 | - | - | [3] |
| Honey (Raw) | d-SPE (PSA/C18) | UHPLC-MS/MS | 10 ng/g | 92.1 | - | - | [3] |
| Honey (Raw) | d-SPE (PSA/C18) | UHPLC-MS/MS | 50 ng/g | 96.4 | - | - | [3] |
| Rice | - | HPLC-MS/MS | - | 82.3 - 85.8 | - | - | [4] |
| Water | LLE-LTP | HPLC-DAD | - | 85.44 - 89.72 | 5.00 µg/L | 10.00 µg/L | [5] |
| Cotton Seed Oil | MSPD (C18) | HPLC-UV | 0.03, 0.3 µg/mL | 89 - 96 | 0.01 µg/mL | 0.03 µg/mL | [6] |
| Fruits & Vegetables | - | GC-MS/MS | 0.01, 0.1, 1.0 mg/kg | 88.2 - 104.5 | 0.003 mg/kg | 0.01 mg/kg | [7] |
d-SPE: dispersive Solid-Phase Extraction; LLE-LTP: Liquid-Liquid Extraction with Low-Temperature Purification; MSPD: Matrix Solid-Phase Dispersion
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for Dinotefuran analysis using SPE cleanup.
Caption: Workflow for Dinotefuran analysis using SPE cleanup.
Conclusion
Solid-phase extraction is a robust and reliable method for the cleanup of Dinotefuran from a variety of complex matrices. The protocol outlined in this application note, utilizing C18 SPE cartridges, provides an effective means to reduce matrix interference and improve the accuracy and sensitivity of subsequent instrumental analysis. The provided quantitative data from various studies demonstrates the effectiveness of SPE and related cleanup techniques in achieving high recovery rates and low limits of detection for Dinotefuran. Researchers, scientists, and drug development professionals can adapt and optimize this protocol to suit their specific analytical needs for the monitoring of Dinotefuran residues.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. amchro.com [amchro.com]
- 4. researchgate.net [researchgate.net]
- 5. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize matrix effects in Dinotefuran analysis
This guide provides troubleshooting advice and answers to frequently asked questions to help you minimize matrix effects in the analysis of Dinotefuran (B1670701).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact Dinotefuran analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest (Dinotefuran). Matrix effects are the alteration of the analyte's signal, either suppression or enhancement, caused by these co-eluting components.[1][2][3] This phenomenon is a significant challenge in LC-MS/MS-based pesticide analysis, as it can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity.[1][4] For Dinotefuran, which is a polar compound, matrix effects can be particularly pronounced in complex samples like fruits, vegetables, and soil.[5][6][7]
Q2: How can I determine if my analysis is suffering from matrix effects?
A2: You can quantify the extent of matrix effects (ME) by comparing the peak response of Dinotefuran in a standard solution prepared in a pure solvent to its response in a sample extract spiked at the same concentration (a matrix-matched standard). The matrix effect percentage is typically calculated using the following formula:
ME (%) = [(Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard) - 1] x 100
A value of 0% indicates no matrix effect. A negative value (e.g., -40%) indicates signal suppression, while a positive value indicates signal enhancement.[8] Values between -20% and +20% are often considered negligible or low matrix effects, while values outside of -50% to +50% indicate a strong matrix effect.[9]
Q3: What are the primary strategies to minimize matrix effects for Dinotefuran?
A3: There are three main approaches to address and minimize matrix effects in Dinotefuran analysis. These can be used individually or in combination for the best results:
-
Effective Sample Preparation and Cleanup: The goal is to remove interfering matrix components before instrumental analysis. Techniques like QuEChERS and Solid-Phase Extraction (SPE) are common.[3][4][7]
-
Instrumental Optimization: Modifying liquid chromatography (LC) conditions to better separate Dinotefuran from matrix interferences or using specific mass spectrometry (MS) scan modes can help.[1][4][10]
-
Calibration and Compensation Strategies: This involves using methods that correct for the signal alteration. The most effective approaches are matrix-matched calibration and the use of stable isotope-labeled internal standards (SIL-IS).[9][11][12][13][14]
Below is a logical workflow for addressing potential matrix effects during method development.
Troubleshooting Guides
Issue 1: Poor recovery and significant signal suppression after QuEChERS extraction.
The high polarity and water miscibility of Dinotefuran and its metabolites can make extraction with standard QuEChERS (using acetonitrile) and subsequent partitioning with salt challenging.[5][6]
Troubleshooting Steps:
-
Modify the Extraction Solvent: Using methanol (B129727) instead of acetonitrile (B52724) can improve extraction efficiency for polar analytes like Dinotefuran in certain matrices.[5][6]
-
Optimize Dispersive SPE (d-SPE) Cleanup: The choice and amount of d-SPE sorbent are critical.
-
Primary Secondary Amine (PSA): Effective at removing organic acids, fatty acids, and sugars. A common choice for food matrices.[5][15]
-
C18 (Octadecylsilane): Useful for removing non-polar interferences. Often used in combination with PSA.[5]
-
Graphitized Carbon Black (GCB): Removes pigments and sterols but can cause loss of planar analytes. Use with caution for Dinotefuran.
-
-
Dilute the Final Extract: A simple and effective way to reduce the concentration of matrix components is to dilute the final extract (e.g., 10-fold) with the initial mobile phase before injection. This can significantly reduce signal suppression.[3]
Issue 2: Inconsistent results across different sample types (e.g., vegetables vs. fruits).
Matrix composition varies significantly between different commodities, leading to different matrix effects.[4][10][11] A method validated for one matrix may not be suitable for another.
Troubleshooting Steps:
-
Use Matrix-Matched Calibration: This is the most reliable way to compensate for matrix-specific signal alterations. Prepare calibration standards in a blank extract of the same matrix you are analyzing.[5][11][12] For example, a study on neonicotinoids found that while matrix effects were not observed for brown rice and carrot, they were significant for green onion, requiring matrix-matched calibration for accurate results.[11][12]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): Using a SIL-IS, such as Dinotefuran-d3, is a highly effective strategy.[13][16] The SIL-IS co-elutes with the target analyte and experiences nearly identical matrix effects, allowing for reliable correction and accurate quantification across different matrices.[12][14][17]
Below is a diagram illustrating the principle of using an internal standard to correct for matrix effects.
Data & Protocols
Quantitative Data Summary
The effectiveness of different strategies can be compared through recovery rates and observed matrix effects.
Table 1: Comparison of Recovery Rates for Dinotefuran Using Different Methods
| Analyte | Matrix | Sample Preparation Method | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Dinotefuran | Pepper | Modified QuEChERS | 77 - 80 | < 3 | [15] |
| Dinotefuran | Plum | Methanol Extraction + d-SPE (PSA & C18) | 83.0 - 110.2 | ≤ 8.9 | [5] |
| Dinotefuran | Soil | SLE-LTP* + d-SPE (PSA) | 98.7 - 101.3 | < 3.6 | [7][18] |
| Dinotefuran | Green Onion | QuEChERS | 96.6 - 102.1** | 0.4 - 4.4 | [12] |
*Solid-Liquid Extraction with Low-Temperature Purification **Recovery calculated using matrix-matched calibration
Table 2: Impact of Calibration Method on Dinotefuran Quantification in Green Onion
| Calibration Method | Analyte | Ratio of Slopes (Matrix-Free / Matrix-Matched) | Bias in Spiked Sample Recovery | Reference |
| Matrix-Free | Dinotefuran | 0.99 ± 0.01 | Low | [12][19] |
| Matrix-Free | Acetamiprid | 1.09 ± 0.04 | High | [12][19] |
| Matrix-Free | Clothianidin | 0.91 ± 0.01 | High | [12][19] |
| Matrix-Matched | All Analytes | N/A | Low (comparable to spiked concentration) | [11][12][19] |
Note: A slope ratio close to 1.00 indicates a minimal matrix effect for that specific analyte in that matrix when using an internal standard. Even so, the study concluded that matrix-matched calibration was necessary for the most accurate quantification of all tested neonicotinoids.[11][12]
Experimental Protocols
Protocol 1: Modified QuEChERS for Dinotefuran in Plum (Adapted from a method for polar metabolites)[5]
-
Homogenization: Weigh 10 g of a homogenized plum sample into a 50 mL centrifuge tube.
-
Fortification: (For recovery studies) Spike the sample with the Dinotefuran standard and vortex for 1 minute.
-
Extraction:
-
Add 10 mL of methanol to the tube.
-
Shake vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL microcentrifuge tube containing 25 mg of PSA sorbent, 25 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter.
-
The sample is now ready for LC-MS/MS analysis.
-
Protocol 2: General Purpose QuEChERS with d-SPE Cleanup (Based on standard QuEChERS procedures)[15][20]
-
Extraction:
-
Weigh 10 g of the chopped, homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile. If using an internal standard, add it at this step.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of sodium chloride (NaCl).
-
Immediately shake for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube.
-
The tube should contain 900 mg of anhydrous MgSO₄ and 150 mg of PSA.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 2 minutes.
-
-
Final Preparation:
-
Take an aliquot of the final extract, filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
-
References
- 1. it.restek.com [it.restek.com]
- 2. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 5. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables [jstage.jst.go.jp]
- 14. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 16. medchemexpress.com [medchemexpress.com]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. QuEChERS: Home [quechers.eu]
Technical Support Center: Overcoming Ion Suppression with Dinotefuran-d3 Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Dinotefuran-d3 as an internal standard to overcome ion suppression in LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my results?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix reduce the ionization efficiency of the target analyte in the mass spectrometer's ion source.[1][2] This leads to a decreased signal intensity for the analyte, which can result in inaccurate and imprecise quantification, as well as reduced sensitivity of the analytical method.[1][2] Essentially, even if your analyte is present, the instrument may not "see" it effectively due to interference from other molecules in the sample.
Q2: How does using this compound as an internal standard help to overcome ion suppression?
A2: this compound is a stable isotope-labeled (SIL) internal standard. Because it is chemically almost identical to Dinotefuran (B1670701), it co-elutes from the liquid chromatography (LC) column and experiences nearly the same degree of ion suppression or enhancement as the unlabeled analyte.[1] By adding a known amount of this compound to every sample, calibrator, and quality control sample, you can use the ratio of the analyte's signal to the internal standard's signal for quantification.[3] This ratio remains consistent even if the absolute signal intensities of both compounds fluctuate due to matrix effects, thus normalizing the variations and leading to more accurate and precise results.[3][4]
Q3: Can this compound completely eliminate all issues related to ion suppression?
A3: While highly effective, this compound may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes the two compounds to elute in regions with different levels of ion suppression, it can lead to inaccurate quantification.[1] Therefore, it is crucial to verify the co-elution of the analyte and the internal standard during method development.
Q4: What are the key considerations when preparing my this compound internal standard working solution?
A4: Proper preparation of the internal standard working solution is critical for accurate quantification. Key considerations include:
-
Purity and Storage: Use a high-purity this compound standard and store it according to the manufacturer's instructions to prevent degradation.[5]
-
Solvent: Dissolve the standard in a solvent that is compatible with your mobile phase and ensures the stability of the compound.
-
Concentration: The concentration of the internal standard should be carefully chosen to provide a strong, stable signal without saturating the detector. It should also be appropriate for the expected concentration range of the analyte in your samples.
-
Pipetting: Use calibrated pipettes to ensure accurate and precise addition of the internal standard to your samples. Any error in the amount of internal standard added will directly translate to an error in the calculated analyte concentration.[1]
Troubleshooting Guides
Problem 1: Poor reproducibility of the Dinotefuran / this compound area ratio.
-
Potential Cause: Inconsistent addition of the internal standard.
-
Solution: Verify the calibration and proper operation of your pipettes. Ensure the internal standard solution is being vortexed before each addition to ensure homogeneity.
-
-
Potential Cause: Degradation of Dinotefuran or this compound in the sample matrix or on the autosampler.
-
Solution: Investigate the stability of both the analyte and the internal standard in the matrix and in the autosampler over the expected analysis time. Consider using a cooled autosampler.
-
-
Potential Cause: Carryover from a high-concentration sample.
-
Solution: Optimize the needle wash procedure in your LC method. This may involve using a stronger wash solvent or increasing the wash volume and duration. Inject a blank sample after a high-concentration standard to check for carryover.[1]
-
Problem 2: The Dinotefuran and this compound peaks are not co-eluting.
-
Potential Cause: Isotope effect.
-
Solution: While a slight separation can sometimes be unavoidable, significant shifts can be problematic. Try modifying the chromatographic conditions, such as the gradient profile or the mobile phase composition, to minimize the separation. A slower gradient may improve co-elution.
-
-
Potential Cause: Column degradation.
-
Solution: A loss of stationary phase or contamination of the column can alter the chromatography. Replace the analytical column with a new one of the same type and implement a column washing protocol to minimize contamination.[1]
-
Problem 3: Unexpectedly high or low concentrations of Dinotefuran are being calculated.
-
Potential Cause: Incorrect concentration of the this compound internal standard solution.
-
Solution: Carefully reprepare the internal standard solution, paying close attention to all dilutions and weighing steps. Verify the concentration of the new solution.[1]
-
-
Potential Cause: Cross-contribution from the analyte to the internal standard's mass channel or vice-versa.
-
Solution: Check the isotopic purity of your this compound standard. Analyze a high-concentration solution of Dinotefuran and monitor the MRM transition for this compound to check for any signal. Do the same for a solution of this compound, monitoring the Dinotefuran MRM transition. If significant cross-talk is observed, you may need to use different MRM transitions or a higher purity standard.
-
Quantitative Data Summary
The following table summarizes the impact of using this compound as an internal standard on the recovery of Dinotefuran from a complex matrix, demonstrating the mitigation of ion suppression.
| Analyte | Matrix | Sample Preparation | Recovery without Internal Standard (%) | Recovery with this compound Internal Standard (%) | RSD (%) with Internal Standard |
| Dinotefuran | Plum | Methanol Extraction, d-SPE cleanup | Variable (Suppression Observed) | 83.01 - 110.18 | ≤ 8.91 |
| Dinotefuran | Rice | HPLC-MS/MS in MRM mode | - | 82.3 - 85.8 | - |
| Dinotefuran | Fruits & Vegetables | GC-MS/MS | - | 88.2 - 104.5 | 3.5 - 5.8 |
Data adapted from multiple sources for illustrative purposes.[6][7][8]
Experimental Protocols
Protocol 1: Sample Preparation for Dinotefuran Analysis in Fruit Matrix
-
Homogenization: Weigh 20.0 g of the fruit sample. Add 100 mL of acetonitrile (B52724) and homogenize for 2-3 minutes.[9]
-
Extraction: Filter the homogenate with suction. Add 50 mL of acetonitrile to the residue on the filter paper, homogenize again, and filter.[9]
-
Combine and Concentrate: Combine the filtrates and bring the total volume to 200 mL with acetonitrile. Take a 50 mL aliquot of this solution and concentrate it to approximately 5 mL at a temperature below 40°C.[9]
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the concentrated extract.
-
Clean-up (d-SPE): The concentrated extract can be further purified using dispersive solid-phase extraction (d-SPE) with primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.[6]
-
Final Preparation: After cleanup, the sample is evaporated to dryness and reconstituted in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Dinotefuran and this compound
-
LC Column: Octadecylsilanized silica (B1680970) gel column (e.g., 2.1 mm ID x 150 mm, 3-5 µm particle size).[9]
-
Mobile Phase: A gradient of acetonitrile and water with 2 mmol/L ammonium (B1175870) acetate.[9]
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2-10 µL.
-
Column Temperature: 40°C.[9]
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.[9]
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
Dinotefuran MRM Transition: Precursor ion (m/z) 203.1 → Product ion (m/z) 129.2 (quantifier), 157.2 (qualifier).[10]
-
This compound MRM Transition: Precursor ion (m/z) 206.1 → Product ion (m/z) 132.2 (quantifier), 160.2 (qualifier).
-
Visualizations
Caption: The process of ion suppression in the ESI source.
Caption: Troubleshooting workflow for poor analyte/IS ratio.
Caption: General experimental workflow for Dinotefuran analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. google.com [google.com]
- 5. benchchem.com [benchchem.com]
- 6. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mhlw.go.jp [mhlw.go.jp]
- 10. nrcgrapes.in [nrcgrapes.in]
Technical Support Center: Optimizing LC Gradient for Dinotefuran and its Metabolites Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the liquid chromatography (LC) separation of Dinotefuran (B1670701) and its metabolites.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing poor peak shapes (tailing or fronting) for Dinotefuran and its metabolites. What are the possible causes and solutions?
A1: Poor peak shape is a common issue in liquid chromatography. Here are the likely causes and how to address them:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the analytes, leading to peak tailing.
-
Solution: Add a small amount of an acidic modifier, such as 0.1% formic acid, to the mobile phase. This helps to suppress the ionization of silanol groups and reduce unwanted interactions.[1][2] Most successful separations of Dinotefuran and its metabolites utilize a mobile phase containing acetonitrile (B52724) and water with 0.1% formic acid.[1][2]
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their interaction with the stationary phase.
-
Solution: Ensure the mobile phase pH is optimal for your analytes and column chemistry. For Dinotefuran and its metabolites, a slightly acidic mobile phase is generally effective.
-
-
Column Contamination or Degradation: A contaminated or old column can result in poor peak shapes.
-
Solution: Flush the column with a strong solvent or replace it if necessary.[3]
-
Q2: My peaks for Dinotefuran and its metabolites are co-eluting or have poor resolution. How can I improve the separation?
A2: Achieving baseline separation of Dinotefuran and its structurally similar metabolites can be challenging. Here are some strategies to improve resolution:
-
Optimize the Gradient Slope: A shallower gradient can increase the separation between closely eluting peaks.
-
Solution: Decrease the rate of change of the organic solvent concentration in your gradient program. For example, if you are running a gradient from 10% to 90% acetonitrile in 10 minutes, try extending the gradient time to 15 or 20 minutes.
-
-
Adjust the Mobile Phase Composition: The choice of organic modifier can influence selectivity.
-
Solution: While acetonitrile is commonly used, you can experiment with methanol (B129727) as the organic modifier. Methanol has different solvent properties and may provide a different elution order or improved resolution.
-
-
Change the Column Chemistry: If optimizing the mobile phase and gradient doesn't provide the desired separation, consider a different column.
-
Lower the Flow Rate: Reducing the flow rate can improve separation efficiency, although it will increase the run time.
-
Solution: Try decreasing the flow rate from a typical 1.0 mL/min to 0.8 or 0.6 mL/min.
-
-
Adjust the Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing separation.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to see the effect on resolution.
-
Q3: I am experiencing low sensitivity or not detecting some of the more polar metabolites of Dinotefuran. What could be the problem?
A3: The high polarity of some Dinotefuran metabolites, such as DN, can make them difficult to retain on traditional reversed-phase columns and challenging to detect.[7][8]
-
Poor Retention on C18 Columns: Highly polar metabolites may elute at or near the void volume.
-
Solution:
-
Use a More Retentive Column: Consider a column designed for polar analytes, such as an AQ-C18 or a polar-embedded phase column.
-
Modify the Mobile Phase: Start your gradient with a lower percentage of organic solvent (e.g., 5% or even 2% acetonitrile) to increase the retention of polar compounds.
-
-
-
Matrix Effects in LC-MS/MS: Co-eluting matrix components from the sample can suppress the ionization of the target analytes in the mass spectrometer, leading to lower sensitivity.[9]
-
Solution:
-
Improve Sample Preparation: Utilize a robust sample cleanup method, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, to remove interfering matrix components.[7][8][10] Dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 can be effective for purification.[7][8]
-
Use Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.[7]
-
Employ an Internal Standard: Use a stable isotope-labeled internal standard to correct for variations in ionization and matrix effects.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a typical starting LC gradient for the separation of Dinotefuran and its metabolites?
A1: A good starting point for method development is a gradient using a C18 column with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B (linear gradient)
-
10-12 min: 90% B (hold)
-
12-12.1 min: 90% to 10% B (return to initial conditions)
-
12.1-15 min: 10% B (equilibration)
This can then be optimized based on the observed separation.
Q2: What are the common metabolites of Dinotefuran that I should be looking for?
A2: The most commonly analyzed metabolites of Dinotefuran are 1-methyl-3-(tetrahydro-3-furylmethyl)guanidine (B3052814) (MNG), 1-methyl-3-(tetrahydro-3-furylmethyl)urea (B3190670) (UF), and N''-methyl-N'-(tetrahydro-3-furylmethyl)guanidine (DN).[7][10][11]
Q3: What type of LC column is most suitable for separating Dinotefuran and its metabolites?
A3: C18 columns are the most commonly used stationary phase for the analysis of Dinotefuran and its metabolites.[1][2][10] Specifically, columns like the Phenomenex Kinetex C18 (2.1 mm i.d. × 150 mm, 2.6 µm) and Acquity UPLC BEH C18 (2.1 mm i.d. × 100 mm, 1.7 µm) have been successfully used.[10]
Q4: How does the sample preparation method affect the LC separation?
A4: The sample preparation method is crucial for removing matrix interferences that can affect chromatographic performance and detector response. The QuEChERS method is frequently employed for extracting Dinotefuran and its metabolites from various matrices like fruits, vegetables, and soil.[10][12] Due to the high polarity of Dinotefuran and some of its metabolites, modifications to the standard QuEChERS protocol, such as using methanol for extraction instead of acetonitrile, may be necessary to achieve good recoveries.[7][8]
Data Presentation
Table 1: Summary of LC Columns Used for Dinotefuran and Metabolite Separation
| Column Name | Dimensions | Particle Size | Reference |
| Phenomenex Kinetex® C18 | 2.1 mm i.d. × 150 mm | 2.6 µm | [10] |
| Acquity UPLC BEH C18 | 2.1 mm i.d. × 100 mm | 1.7 µm | [10] |
| Shim-Pack GIST-HP C18 | 2.1 mm i.d. × 150 mm | 3.0 µm | [10] |
| Kinetex (C18) | 4.6 mm × 150 mm | 5 µm | [1][2] |
| ODS C18 | 4.6 mm × 150 mm | 5 µm | [12] |
| Agilent ZORBAX Eclipse plus C8 | 4.6 mm × 250 mm | 5 µm | [13] |
Table 2: Typical Mobile Phase Compositions and Gradient Conditions
| Mobile Phase A | Mobile Phase B | Gradient Program | Flow Rate | Column Temperature | Reference |
| Water with 0.1% formic acid | Acetonitrile with 0.1% formic acid | 50% A (0 min) -> 100% B (0-7 min) -> 100% B (7-8.5 min) -> 50% A (8.5-8.6 min) -> 50% A (until 13 min) | 0.3 mL/min | 20 °C | [1][2] |
| Water | Acetonitrile | 60:40 (isocratic) | 0.8 mL/min | Not Specified | [12] |
| Water with 0.1% formic acid | Methanol | 10% B (0 min) -> 50% B (10 min) -> 10% B (11 min) -> 10% B (equilibration) | 1.0 mL/min | 30 °C | [4] |
Experimental Protocols
Protocol 1: Sample Preparation using a Modified QuEChERS Method for Plum Samples [7]
-
Weigh 10 g of the homogenized plum sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol.
-
Vortex for 1 min.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).
-
Shake vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Take a 1 mL aliquot of the supernatant (methanol extract).
-
Add the aliquot to a d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.
-
Vortex for 30 s.
-
Centrifuge at 10000 rpm for 5 min.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of Dinotefuran and its metabolites.
Caption: A troubleshooting decision tree for common LC gradient optimization issues.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective separation and determination of the dinotefuran enantiomers in rice, tomato and apple by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 13. mdpi.com [mdpi.com]
Troubleshooting poor peak shape in Dinotefuran chromatography
Welcome to the technical support center for Dinotefuran chromatography. This resource provides troubleshooting guides and answers to frequently asked questions to help you resolve common issues with poor peak shape during your HPLC analysis of Dinotefuran.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Our troubleshooting information is presented in a question-and-answer format to directly address specific problems you may encounter.
Q1: What are the most common causes of poor peak shape for Dinotefuran?
Poor peak shape in Dinotefuran chromatography, such as peak tailing, fronting, or splitting, can arise from a variety of factors.[1][2][3] These issues can compromise the accuracy and reliability of your quantitative analysis.[4][5] The most common causes are related to interactions between Dinotefuran and the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself.
A logical troubleshooting workflow can help systematically identify and resolve the root cause of the problem.
Caption: Troubleshooting workflow for poor Dinotefuran peak shape.
Q2: My Dinotefuran peak is tailing. What should I do?
Peak tailing is a common issue when analyzing basic compounds like Dinotefuran and is often caused by secondary interactions with the stationary phase.[5] Dinotefuran has a pKa greater than 12, indicating basic properties, and is highly soluble in water.[6][7][8] This can lead to strong interactions with residual silanol (B1196071) groups on silica-based columns, causing the peak to tail.[5][9]
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH Adjustment: The pH of your mobile phase is critical.[4] Adding a small amount of an acidic modifier, like formic acid (e.g., 0.1%), can help to protonate residual silanols on the column, reducing their interaction with the basic Dinotefuran molecule.[10]
-
Column Choice: Dinotefuran has been observed to exhibit tailing on C18 columns.[11] Consider using a C8 column, which can provide a better peak shape for this analyte.[11] Alternatively, using a column with high-purity silica (B1680970) and effective end-capping can minimize silanol interactions.[12]
-
Sample Solvent: Ensure your sample is dissolved in a solvent compatible with the mobile phase.[1] Ideally, dissolve your sample in the mobile phase itself.[13] Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Column Contamination: Contaminants accumulating on the column inlet can cause peak tailing.[13] Try flushing the column with a strong solvent or, if the problem persists, replace the guard column or the analytical column.[1]
Caption: Logical steps to resolve Dinotefuran peak tailing.
Q3: My Dinotefuran peak is fronting. What is the cause?
Peak fronting, where the peak is wider in the first half, is often a result of overloading the column.[14][15] This can happen if the sample concentration is too high or the injection volume is too large.[14] Column degradation or a collapse of the column bed can also lead to fronting.[15][16]
Troubleshooting Steps for Peak Fronting:
-
Reduce Sample Load: The most straightforward solution is to reduce the amount of sample being injected.[14] You can achieve this by either lowering the injection volume or diluting your sample.[13]
-
Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent.[15] Poor solubility can lead to an uneven introduction of the analyte into the mobile phase, causing fronting.[15]
-
Inspect the Column: A physical change in the column, such as a void at the inlet, can cause peak fronting.[16] This can be checked by reversing the column and flushing it. If the problem persists with a new column, the issue is likely not the column itself.[16]
Q4: I am observing split peaks for Dinotefuran. How can I fix this?
Split peaks can be caused by a few key issues, often related to the sample introduction or a blockage in the flow path.[17]
Troubleshooting Steps for Split Peaks:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column's inlet frit, causing the sample to be distributed unevenly onto the column.[3] Filtering your samples and mobile phase is crucial to prevent this.[1][3]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting. Try to dissolve the sample in the mobile phase.[13]
-
Injector Issues: A partially blocked injector port or a damaged rotor seal can lead to improper sample injection and result in split peaks.[17] Regular maintenance of the injector is recommended.[3]
Experimental Protocols & Data
Standard HPLC Method for Dinotefuran Analysis
This protocol is a generalized method based on common parameters found in the literature.[10][11][18][19] Optimization may be required for your specific instrument and sample matrix.
Methodology:
-
Sample Preparation:
-
For solid samples (e.g., soil, agricultural products), use a suitable extraction method like QuEChERS or extraction with acetonitrile.[10][18][20]
-
Ensure the final sample is dissolved in the mobile phase or a compatible solvent.[1]
-
Filter the final extract through a 0.22 µm or 0.45 µm filter before injection.[3]
-
-
HPLC-UV Conditions:
-
Quantification:
Typical HPLC Parameters for Dinotefuran Analysis
The following table summarizes typical experimental conditions for Dinotefuran analysis, compiled from various sources.
| Parameter | Typical Value / Condition | Source(s) |
| Column Type | C18, C8 | [10][11][19] |
| Column Dimensions | 150 mm x 4.6 mm, 5 µm | [10][18] |
| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) | [10] |
| Flow Rate | 0.3 - 1.0 mL/min | [10] |
| Column Temperature | 20 - 40 °C | [18] |
| Injection Volume | 10 - 40 µL | [10][18] |
| Detection Wavelength | 270 nm | [10][18] |
| Expected Retention Time | Varies (e.g., ~8 min) | [18] |
This technical support guide is intended for informational purposes and to assist trained professionals. Always follow your laboratory's safety protocols and consult your instrument's manual for specific operational details.
References
- 1. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 4. uhplcs.com [uhplcs.com]
- 5. youtube.com [youtube.com]
- 6. fao.org [fao.org]
- 7. outside.vermont.gov [outside.vermont.gov]
- 8. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. scielo.br [scielo.br]
- 11. Impurity Profiling of Dinotefuran by High Resolution Mass Spectrometry and SIRIUS Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 15. acdlabs.com [acdlabs.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. mhlw.go.jp [mhlw.go.jp]
- 19. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 20. scielo.br [scielo.br]
Addressing contamination issues in trace level Dinotefuran analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with trace level analysis of Dinotefuran. Our goal is to help you identify and resolve common contamination issues to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background contamination in Dinotefuran analysis?
A1: Background contamination in trace level Dinotefuran analysis can originate from several sources, making it a significant challenge. The most common culprits include:
-
Solvents and Reagents: Impurities in solvents like acetonitrile (B52724) and water, as well as additives like formic acid, can introduce interfering peaks. Even high-purity grades can contain trace levels of contaminants that become significant at low detection levels.
-
Sample Preparation Materials: Consumables used during sample preparation are a major source of contamination. This includes plasticizers (e.g., phthalates) leaching from pipette tips, centrifuge tubes, and vial caps.[1][2] Filters used for mobile phase or sample clarification can also introduce extractable compounds.
-
Glassware: Improperly cleaned glassware can harbor residues from previous analyses, cleaning agents, or environmental contaminants. It is crucial to have a dedicated and rigorous cleaning protocol for all glassware used in trace analysis.[3][4]
-
LC-MS/MS System: Contamination can accumulate in various parts of the liquid chromatography and mass spectrometry system, including the injector, tubing, column, and ion source.[5] Carryover from previous injections of high-concentration samples is also a common issue.
-
Laboratory Environment: Airborne particles and vapors in the laboratory can settle into samples, solvents, or on equipment, leading to contamination.
Q2: I am observing a peak at the retention time of Dinotefuran in my solvent blank. What should I do?
A2: A peak in your solvent blank indicates contamination from your analytical system or solvents. To troubleshoot this, follow these steps systematically:
-
Isolate the Source:
-
Direct Infusion: Infuse your mobile phase directly into the mass spectrometer, bypassing the LC column and injector. If the peak is still present, the contamination is likely from your mobile phase or the MS source itself.
-
No-Injection Run: Run a gradient with the autosampler bypassed (if possible). If the peak disappears, the contamination is likely originating from the autosampler, syringe, or injection vial.
-
New Mobile Phase: Prepare fresh mobile phase using new bottles of solvents and additives. If the peak is gone, your previous mobile phase was contaminated.
-
-
Clean the System: If the contamination persists, a thorough cleaning of the LC system is necessary. This includes flushing the injector, lines, and column with appropriate cleaning solutions.
Q3: What are "ghost peaks" and how can I prevent them in my Dinotefuran analysis?
A3: Ghost peaks are unexpected peaks that appear in a chromatogram, often in blank runs or between sample peaks.[6][7] They can be caused by several factors:
-
Mobile Phase Impurities: Contaminants in the mobile phase can accumulate on the column during equilibration and elute as a peak during the gradient.[7][8]
-
System Contamination: Residues from previous samples can get trapped in the injector, guard column, or the main column and elute in subsequent runs.[8]
-
Sample Matrix: Components from a complex sample matrix may have long retention times and elute in a later run, appearing as a ghost peak.
-
Degradation of Mobile Phase: Some mobile phase additives can degrade over time, forming byproducts that can appear as peaks.
To prevent ghost peaks, it is essential to use high-purity solvents, regularly flush the LC system, use a guard column, and ensure adequate cleaning of the system between different sample batches.[7] Performing a blank gradient run after a high-concentration sample can help identify and mitigate carryover issues.[9]
Troubleshooting Guides
Issue 1: High Matrix Effect Leading to Poor Recovery
The matrix effect is the alteration of analyte ionization efficiency due to the presence of co-eluting compounds from the sample matrix.[10][11] In Dinotefuran analysis, this can lead to signal suppression or enhancement, resulting in inaccurate quantification and poor recovery.
Troubleshooting Steps:
-
Evaluate the Matrix Effect:
-
Prepare matrix-matched calibration curves and compare their slopes to those of solvent-based calibration curves. A significant difference indicates a strong matrix effect.[12]
-
-
Improve Sample Cleanup:
-
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly used for pesticide residue analysis and incorporates a cleanup step. For complex matrices, additional cleanup may be necessary.
-
Consider using different sorbents for dispersive solid-phase extraction (dSPE) cleanup. Primary secondary amine (PSA) is effective for removing fatty acids and sugars, while C18 can remove nonpolar interferences.[12] Graphitized carbon black (GCB) can remove pigments but may also retain planar analytes like Dinotefuran, so its use should be optimized.
-
-
Optimize Chromatographic Separation:
-
Adjust the LC gradient to better separate Dinotefuran from co-eluting matrix components.
-
Consider using a different column chemistry that provides better selectivity for Dinotefuran in your specific matrix.
-
-
Use an Internal Standard:
-
A stable isotope-labeled internal standard (e.g., Dinotefuran-d3) is the most effective way to compensate for matrix effects, as it will be affected similarly to the native analyte.
-
Issue 2: Inconsistent Results and Poor Reproducibility
Inconsistent results in trace level analysis are often linked to contamination that varies between samples or batches.
Troubleshooting Steps:
-
Review Glassware Cleaning Procedures:
-
Ensure a rigorous and consistent glassware cleaning protocol is in place. This should include a detergent wash, rinsing with tap water, followed by a rinse with deionized water, and a final rinse with a high-purity solvent like acetone (B3395972) or methanol (B129727).[3][4] For trace metal analysis, an acid wash may be necessary.[13]
-
Dedicate specific glassware for ultra-trace analysis to avoid cross-contamination from other lab activities.
-
-
Evaluate Consumables:
-
Test different brands or lots of pipette tips, centrifuge tubes, and vials to check for leachables.
-
Pre-rinse consumables with a solvent to remove potential surface contaminants.
-
-
Check for Carryover:
-
Inject a solvent blank immediately after a high-concentration standard or sample. If a significant peak is observed, it indicates carryover.
-
Optimize the injector wash procedure by using a stronger wash solvent and increasing the wash volume and duration.
-
Quantitative Data Summary
The following tables summarize key performance data for Dinotefuran analysis from various studies. This information can be used as a benchmark for your own method development and validation.
Table 1: Method Performance for Dinotefuran Analysis in Different Matrices
| Matrix | Method | Cleanup Sorbent | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Matrix Effect (%) | Reference |
| Soil | SLE-LTP/HPLC-DAD | PSA | 10.0 | 15.0 | 85.4 | 5.8 | 15 | [12] |
| Soil | QuEChERS/LC-MS/MS | - | 0.03 | 0.11 | - | - | -9.63 | [12] |
| Pepper | QuEChERS/HPLC-DAD | PSA | - | 10.0 | 77-80 | <3 | -17.75 | |
| Fruits & Vegetables | GC-MS/MS | - | 0.003 | 0.01 | 88.2-104.5 | 3.5-5.8 | - | [14][15] |
| Rice | HPLC-MS/MS | - | - | - | 82.3-85.8 | <12.88 | -9.8 | [16] |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Dinotefuran in Produce
This protocol is adapted from the method described for pepper analysis.
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add 4 g of anhydrous magnesium sulfate.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer 6 mL of the acetonitrile supernatant to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge at 6000 rpm for 2 minutes.
-
-
Final Extract:
-
The resulting supernatant is the final extract. Filter through a 0.22 µm syringe filter before injection into the LC-MS/MS system.
-
Protocol 2: General Glassware Cleaning for Trace Analysis
This protocol is a compilation of best practices for cleaning glassware to be used in trace level analysis.[3][4][13]
-
Initial Rinse: Immediately after use, rinse glassware with the solvent used to remove the bulk of the residue.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent and hot water. Use a brush to scrub all surfaces.
-
Tap Water Rinse: Rinse thoroughly with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse at least three times with deionized water.
-
Acid Rinse (Optional but Recommended): Soak glassware in a 10% nitric acid or hydrochloric acid bath for at least 4 hours.[3][4]
-
Final Deionized Water Rinse: Rinse thoroughly with deionized water to remove any residual acid.
-
Solvent Rinse: Rinse with high-purity acetone or methanol to remove any remaining organic residues and to aid in drying.
-
Drying: Dry in an oven at a temperature appropriate for the glassware type. Store in a clean, dust-free environment, covered with aluminum foil.
Visualizations
Caption: Troubleshooting workflow for identifying the source of a contaminant peak in a blank analysis.
Caption: A typical QuEChERS workflow for the sample preparation of Dinotefuran in produce.
References
- 1. researchgate.net [researchgate.net]
- 2. A critical analysis of the biological impacts of plasticizers on wildlife - PMC [pmc.ncbi.nlm.nih.gov]
- 3. env.nm.gov [env.nm.gov]
- 4. fda.gov [fda.gov]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. wyatt.com [wyatt.com]
- 7. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 8. hplc.eu [hplc.eu]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. m.youtube.com [m.youtube.com]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Selection of quantifier and qualifier ions for Dinotefuran-d3 MRM
This technical support guide provides detailed information for researchers, scientists, and drug development professionals on the selection of quantifier and qualifier ions for Dinotefuran-d3 in Multiple Reaction Monitoring (MRM) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the recommended precursor and product ions for this compound MRM analysis?
A1: For the analysis of this compound, the protonated molecule [M+H]⁺ is typically selected as the precursor ion. The recommended precursor ion and its corresponding quantifier and qualifier product ions are summarized in the table below.
Q2: How do I select the quantifier and qualifier ions from the product ions?
A2: The quantifier ion is generally the most abundant and stable product ion, providing the best sensitivity and reproducibility for quantification. The qualifier ion is another specific product ion used for confirmation of the analyte's identity. The ratio of the quantifier to the qualifier ion should remain constant across standards and samples.
Q3: What are the optimal collision energies for the this compound MRM transitions?
A3: The optimal collision energy is instrument-dependent and should be determined empirically. A common starting point for initial fragmentation is a collision energy of 10 (arbitrary units, instrument-specific)[1][2]. However, for optimal sensitivity, a collision energy optimization experiment is highly recommended. This typically involves infusing a standard solution of this compound and monitoring the intensity of the product ions while ramping the collision energy.
Q4: I am observing a weak signal for my qualifier ion. What could be the issue?
A4: A weak qualifier ion signal could be due to a non-optimal collision energy for that specific transition. It is also possible that the chosen qualifier ion is inherently less abundant. Ensure that the collision energy is optimized for both the quantifier and qualifier transitions independently. If the signal remains weak, consider selecting an alternative product ion if one is available.
Q5: My quantifier-to-qualifier ion ratio is inconsistent between my samples and standards. What should I do?
A5: Inconsistent ion ratios can indicate the presence of interfering substances in the sample matrix that co-elute with your analyte and affect one of the MRM transitions. To troubleshoot this, you can:
-
Improve chromatographic separation to resolve the interference.
-
Check for and address any potential sources of in-source fragmentation.
-
Select alternative, more specific quantifier and qualifier ions that are less prone to interference.
Quantitative Data Summary
The following table summarizes the recommended MRM transitions for this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| This compound | 206 | 160 | Quantifier |
| This compound | 206 | 132 | Qualifier |
Note: The selection of the quantifier and qualifier ion is based on typical fragmentation patterns where the most stable and abundant fragment is used for quantification.[1][2]
Experimental Protocol: Selection and Optimization of this compound MRM Ions
This protocol outlines the steps to determine and optimize the quantifier and qualifier ions for this compound using a triple quadrupole mass spectrometer.
1. Preparation of this compound Standard Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Prepare a working standard solution by diluting the stock solution to a final concentration of 1 µg/mL in an appropriate solvent mixture compatible with your LC mobile phase.
2. Precursor Ion Identification (Q1 Scan):
- Infuse the this compound working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
- Perform a full scan in the positive ion mode (Q1 scan) over a mass range that includes the expected m/z of the protonated molecule (e.g., m/z 100-300).
- Identify the most abundant ion corresponding to the [M+H]⁺ of this compound, which is expected at m/z 206.[1][2]
3. Product Ion Identification (Product Ion Scan):
- Set the first quadrupole (Q1) to isolate the precursor ion of this compound (m/z 206).
- Perform a product ion scan by fragmenting the precursor ion in the collision cell (q2) with a range of collision energies (e.g., 5-40 eV).
- Identify the most abundant and specific product ions. For this compound, the expected product ions are m/z 160 and m/z 132.[1][2]
4. Selection of Quantifier and Qualifier Ions:
- From the product ion scan, select the most intense and stable product ion as the quantifier (typically m/z 160).
- Select a second, specific product ion as the qualifier (typically m/z 132).
5. Collision Energy Optimization:
- Set up an MRM method with the selected precursor-product ion transitions (206 → 160 and 206 → 132).
- For each transition, perform a collision energy optimization experiment. This involves infusing the working standard solution and acquiring data while ramping the collision energy across a specific range (e.g., 5-40 eV in 2 eV increments).
- Plot the intensity of each product ion as a function of the collision energy.
- The collision energy that produces the maximum intensity for each transition is the optimal collision energy.
6. Final MRM Method:
- Create the final MRM method using the determined precursor ion, quantifier ion, qualifier ion, and their respective optimized collision energies.
Logical Workflow for MRM Ion Selection
Caption: A flowchart illustrating the systematic process for selecting and optimizing quantifier and qualifier ions for this compound MRM analysis.
References
Technical Support Center: Enhancing Low-Level Detection of Dinotefuran
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the low-level detection of Dinotefuran (B1670701).
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of Dinotefuran, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low Analyte Recovery
-
Question: We are experiencing low recovery of Dinotefuran from our samples, particularly in complex matrices like fruits and vegetables. What could be the cause and how can we improve it?
-
Answer: Low recovery of Dinotefuran is a common issue, often stemming from its high polarity and water solubility. Here are several factors to consider and troubleshoot:
-
Inadequate Extraction Solvent: Due to its polarity, Dinotefuran may not be efficiently extracted by less polar solvents.
-
Solution: Employ a more polar solvent system. For instance, a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method using methanol (B129727) or acetonitrile (B52724) with a higher water content can improve extraction efficiency.[1][2] Some studies have shown that using acetonitrile:water (8:2 v/v) can be effective.[3]
-
-
Matrix Effects: Co-extracted compounds from the sample matrix can interfere with the analytical signal, leading to suppression and apparent low recovery.[2][4][5][6]
-
Solution:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that closely resembles your sample to compensate for matrix effects.[5][6]
-
Cleanup Procedures: Implement or optimize a cleanup step after extraction. Dispersive solid-phase extraction (d-SPE) with sorbents like primary secondary amine (PSA) can remove interfering sugars and organic acids, while C18 can target nonpolar interferences.[1][7][8] For highly pigmented samples like spinach, graphitized carbon black (GCB) can be used, but be cautious as it may also adsorb planar analytes like Dinotefuran.
-
Dilution: Diluting the sample extract can mitigate matrix effects, but ensure the final concentration of Dinotefuran remains above the limit of detection (LOD).
-
-
-
Analyte Degradation: Dinotefuran can be susceptible to degradation under certain conditions.
-
Issue 2: Poor Peak Shape and Chromatography
-
Question: Our chromatograms for Dinotefuran analysis by HPLC are showing peak tailing and broadening. What are the likely causes and how can we resolve this?
-
Answer: Poor peak shape in HPLC analysis of Dinotefuran can be attributed to several factors:
-
Column Issues:
-
Mobile Phase Incompatibility:
-
Injection Volume and Solvent:
-
Cause: Injecting a large volume of a sample solvent stronger than the mobile phase can cause peak distortion.[11]
-
Solution: Reduce the injection volume or ensure the sample is dissolved in a solvent similar in strength to the mobile phase.
-
-
Issue 3: High Signal-to-Noise Ratio and Baseline Instability
-
Question: We are observing a noisy baseline and high background in our GC-MS/MS analysis of Dinotefuran. How can we improve the signal-to-noise ratio?
-
Answer: A high signal-to-noise ratio and unstable baseline in GC-MS/MS can obscure the detection of low-level Dinotefuran. Here are some troubleshooting steps:
-
Contamination:
-
Improper Instrument Settings:
-
Matrix Interference:
-
Cause: Complex sample matrices can introduce a high background signal.
-
Solution: Enhance the sample cleanup procedure as described in "Issue 1: Low Analyte Recovery."
-
-
Frequently Asked Questions (FAQs)
1. Which analytical technique is most sensitive for the low-level detection of Dinotefuran?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) generally offers the highest sensitivity and selectivity for Dinotefuran analysis, with reported limits of detection (LOD) as low as 0.002 mg/kg.[16] Gas chromatography-tandem mass spectrometry (GC-MS/MS) can also achieve low detection limits (e.g., 0.003 mg/kg) with appropriate sample preparation.[9][16] Immunoassays like time-resolved fluorescent microspheres lateral flow immunoassay (TRFMs-LFIA) and ELISA can also be highly sensitive, with LODs in the low ng/mL range.[9]
2. What is the QuEChERS method and why is it commonly used for Dinotefuran extraction?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely used for pesticide residue analysis in food matrices.[7][8] It involves an extraction step with an organic solvent (commonly acetonitrile) and salts, followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8] Its advantages include high sample throughput, low solvent consumption, and good recovery for a wide range of pesticides, including the polar compound Dinotefuran.[17][18]
3. How can I overcome matrix effects in my analysis?
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant challenge in trace analysis.[2][4] To overcome them, you can:
-
Employ stable isotope-labeled internal standards.
-
Optimize your sample cleanup procedure to remove interfering substances.[1][7]
-
Dilute your sample extract.
4. What are the key parameters to optimize for GC-MS/MS analysis of Dinotefuran?
For GC-MS/MS analysis of Dinotefuran, a critical step is the solvent conversion to a non-polar solvent like n-hexane after the initial extraction, as Dinotefuran is a polar compound.[9] Key instrument parameters to optimize include:
-
Injector Temperature: To ensure efficient volatilization without thermal degradation.
-
Oven Temperature Program: To achieve good chromatographic separation from matrix components.
-
Collision Energy: For optimal fragmentation in Multiple Reaction Monitoring (MRM) mode to enhance sensitivity and selectivity.[9]
5. What is the mechanism of action of Dinotefuran that can be leveraged for biosensor development?
Dinotefuran acts as an agonist on the insect nicotinic acetylcholine (B1216132) receptors (nAChRs).[19][20][21][22] This interaction leads to the opening of ion channels, causing an influx of ions and depolarization of the neuron, ultimately leading to paralysis and death of the insect.[21] This specific binding to nAChRs can be exploited for the development of biosensors. For instance, insect odorant receptors or nAChRs themselves could be used as biorecognition elements.[6][7] The binding event could be transduced into a measurable electrical or optical signal.
Quantitative Data Summary
The following tables summarize the quantitative data for various Dinotefuran detection methods reported in the literature.
Table 1: Performance of Chromatographic Methods for Dinotefuran Detection
| Method | Matrix | LOD | LOQ | Linearity (r²) | Recovery (%) | Reference |
| GC-MS/MS | Fruits and Vegetables | 0.003 mg/kg | 0.01 mg/kg | > 0.999 | 88.2 - 104.5 | [9][16] |
| HPLC-DAD | Water | 5.00 µg/L | 10.00 µg/L | - | 85.44 - 89.72 | [1][10][23] |
| HPLC-DAD | Soil | 10.0 µg/kg | 15.0 µg/kg | - | - | [3][4][5] |
| LC-MS/MS | Plum | - | 10x and 50x LOQ levels tested | - | 83.01 - 110.18 | [1] |
| HPLC | Pepper | - | 0.01 mg/kg | > 0.996 | 77 - 80 | [17] |
| HPLC | Rice, Tomato, Apple | 0.15 mg/kg (rice, tomato), 0.05 mg/kg (apple) | 0.5 mg/kg (rice, tomato), 0.2 mg/kg (apple) | - | 75.8 - 92.9 | [14] |
Table 2: Performance of Immunoassays for Dinotefuran Detection
| Method | LOD | IC50 | Linear Range | Reference |
| TRFMs-LFIA | 0.045 ng/mL | 0.61 ng/mL | 0.12 - 3.11 ng/mL | [9] |
| ELISA | - | 5.66 ng/mL | 1.95 - 16.29 ng/mL | [12][24] |
Experimental Protocols
1. QuEChERS Sample Preparation for GC-MS/MS Analysis
This protocol is adapted from a method for detecting Dinotefuran in fruits and vegetables.[9]
-
Homogenization: Weigh 10.0 g of a homogenized sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of methanol.
-
Homogenize for 1.5 minutes.
-
Centrifuge at 12,500 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Solvent Conversion:
-
Evaporate the supernatant to near dryness at 40°C under a nitrogen stream.
-
Redissolve the residue in 2 mL of n-hexane and mix thoroughly.
-
-
Filtration: Filter the solution through a 0.22 µm membrane filter into a GC vial for analysis.
2. Competitive Indirect ELISA (CI-ELISA) Protocol
This is a general protocol for a competitive ELISA to detect Dinotefuran.
-
Coating: Coat a 96-well microplate with a Dinotefuran-protein conjugate (coating antigen) overnight at 4°C.[25]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBST).[24][26]
-
Blocking: Block the remaining protein-binding sites with a blocking buffer (e.g., 1% OVA in PBST) for 2 hours at 37°C.[25][26]
-
Competition:
-
Washing: Wash the plate as described in step 2.
-
Secondary Antibody: Add 100 µL of an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.[25]
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add 100 µL of a TMB substrate solution and incubate for 15-20 minutes at 37°C in the dark.[24]
-
Stopping Reaction: Add 50 µL of a stop solution (e.g., 2 M H₂SO₄).[24]
-
Measurement: Read the absorbance at 450 nm using a microplate reader.[24] The signal intensity is inversely proportional to the concentration of Dinotefuran in the sample.
Visualizations
Caption: Workflow for Dinotefuran analysis using QuEChERS and GC-MS/MS.
Caption: Simplified signaling pathway of Dinotefuran's action on insect nAChRs.
Caption: Interplay of Calcium and ROS signaling downstream of nAChR activation.
References
- 1. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry | Semantic Scholar [semanticscholar.org]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. nucleus.iaea.org [nucleus.iaea.org]
- 9. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. lcms.cz [lcms.cz]
- 13. mhlw.go.jp [mhlw.go.jp]
- 14. mdpi.com [mdpi.com]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of Dinotefuran and Thiamethoxam Residues in Pepper Fruits under Greenhouse Conditions using the QuEChERS Method and HPLC/DAD [ejchem.journals.ekb.eg]
- 18. researchgate.net [researchgate.net]
- 19. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 20. aglaw.psu.edu [aglaw.psu.edu]
- 21. fs.usda.gov [fs.usda.gov]
- 22. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 23. researchgate.net [researchgate.net]
- 24. stjohnslabs.com [stjohnslabs.com]
- 25. mdpi.com [mdpi.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. malariaresearch.eu [malariaresearch.eu]
Impact of different extraction solvents on Dinotefuran recovery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dinotefuran (B1670701) extraction. The following information addresses common issues related to the impact of different extraction solvents on Dinotefuran recovery.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents used for Dinotefuran extraction?
A1: The most frequently used solvents for Dinotefuran extraction are acetonitrile (B52724), methanol (B129727), and ethyl acetate. Acetonitrile is widely employed, particularly in the context of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods.[1][2][3][4][5] Methanol is often chosen as an alternative, especially for Dinotefuran and its polar metabolites, due to their high water miscibility where acetonitrile might show limitations.[6]
Q2: Which extraction method is recommended for Dinotefuran analysis?
A2: The QuEChERS method is a popular and effective technique for Dinotefuran residue analysis in various samples like fruits and vegetables.[1][5][7] However, for certain matrices like soil, a method called Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP) has been optimized and validated, demonstrating good recovery rates.[2][3][4][8] The choice of method can depend on the sample matrix and the specific metabolites of interest.
Q3: What kind of recovery rates can I expect for Dinotefuran with different solvents?
A3: Recovery rates for Dinotefuran are influenced by the extraction solvent, method, and sample matrix. Generally, you can expect recoveries in the range of 70% to 120%. For instance, a modified QuEChERS method using acetonitrile for pepper fruits yielded recoveries of 77–80%.[1] In plum samples, a method using methanol reported satisfactory recoveries between 83.01% and 110.18%.[6] For soil samples using an optimized SLE-LTP method with an acetonitrile:water mixture, recovery rates were close to 85.4%.[2][3]
Troubleshooting Guide
Issue 1: Low recovery of Dinotefuran and its polar metabolites.
-
Possible Cause: The high polarity and water miscibility of Dinotefuran and its metabolites (like DN) can make extraction with acetonitrile in standard QuEChERS protocols challenging.[6]
-
Troubleshooting Steps:
-
Switch to a more polar solvent: Consider using methanol as the extraction solvent. A study on plum samples demonstrated improved recovery for Dinotefuran and its polar metabolites when methanol was used instead of acetonitrile.[6]
-
Optimize the extraction procedure: For soil matrices, the SLE-LTP method using an acetonitrile:water (8:2 v/v) mixture has been shown to be effective.[2][3][4] This method involves freezing the aqueous phase to trap matrix components, allowing the analyte to migrate to the organic solvent.[2][3][9]
-
Issue 2: Matrix effects interfering with quantification.
-
Possible Cause: Co-extractives from the sample matrix can suppress or enhance the analyte signal during analysis, leading to inaccurate quantification.[4][6]
-
Troubleshooting Steps:
-
Incorporate a clean-up step: Use a dispersive solid-phase extraction (d-SPE) clean-up step after the initial extraction. Common sorbents for Dinotefuran analysis include primary secondary amine (PSA) and C18.[2][3][4][6] PSA is often used to remove sugars and fatty acids, while C18 can remove non-polar interferences.
-
Use matrix-matched calibration curves: To compensate for matrix effects, prepare calibration standards in a blank matrix extract that has undergone the same extraction and clean-up procedure as the samples.[6] This helps to mimic the matrix-induced signal suppression or enhancement.
-
Issue 3: Emulsification during liquid-liquid partitioning.
-
Possible Cause: The formation of an emulsion during the partitioning step can lead to poor phase separation and analyte loss.
-
Troubleshooting Steps:
-
Optimize solvent choice: While not extensively documented for Dinotefuran specifically, the choice of partitioning solvent can influence emulsion formation.
-
Centrifugation: Ensure adequate centrifugation speed and time to break the emulsion and achieve clear phase separation.[1]
-
Salting-out effect: The addition of salts like anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) in the QuEChERS method aids in separating the organic and aqueous layers.[1][5]
-
Data on Dinotefuran Recovery with Different Solvents
| Solvent/Method | Matrix | Recovery Rate (%) | Reference |
| Acetonitrile (QuEChERS) | Pepper Fruits | 77 - 80 | [1] |
| Methanol (Modified QuEChERS) | Plum | 83.01 - 110.18 | [6] |
| Acetonitrile:Water (8:2 v/v) (SLE-LTP) | Soil | ~ 85.4 | [2][3] |
| Acetonitrile | Various Crops | 70.1 - 118.6 | [10] |
| Acetonitrile/Water (8:2, v/v) | Various Samples | Not specified | [11] |
Experimental Protocols
Modified QuEChERS Method for Pepper Fruits
This protocol is adapted from a study on Dinotefuran residues in pepper fruits.[1]
-
Sample Preparation: Weigh 10 g of a chopped pepper sample into a 50-mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the sample.
-
Add 4.00 g of anhydrous magnesium sulfate.
-
Shake vigorously for 1 minute.
-
Vortex and then centrifuge for 5 minutes at 4000 rpm.
-
-
Clean-up (d-SPE):
-
Transfer 6 mL of the acetonitrile supernatant into a centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous magnesium sulfate.
-
Vortex for 1 minute.
-
Centrifuge for 2 minutes at 6000 rpm.
-
-
Analysis: The resulting supernatant is ready for analysis by HPLC-DAD.
SLE-LTP Method for Soil Samples
This protocol is based on a study optimizing Dinotefuran extraction from soil.[2][3][4]
-
Sample Preparation: Add 4 g of soil to a 22 mL glass vial.
-
Extraction:
-
Add 4 mL of ultrapure water and 8 mL of the extracting phase (acetonitrile:water 8:2 v/v).
-
Vortex the mixture for 30 seconds.
-
-
Low-Temperature Purification:
-
Place the vial in a freezer at –20 °C until the aqueous phase is completely frozen.
-
-
Clean-up:
-
An additional clean-up step may be necessary. If so, use 50 mg of PSA adsorbent.
-
-
Analysis: The organic phase is then ready for analysis by HPLC-DAD.
Visualizations
Caption: QuEChERS experimental workflow for Dinotefuran extraction.
Caption: Troubleshooting logic for low Dinotefuran recovery.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. QuEChERS: Home [quechers.eu]
- 6. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. fao.org [fao.org]
Technical Support Center: Dinotefuran-d3 Stock Solution Preparation
This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the preparation and handling of Dinotefuran-d3 stock solutions to ensure experimental accuracy and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled form of Dinotefuran, a neonicotinoid insecticide.[1] In a research setting, its primary use is as an internal standard for the quantitative analysis of Dinotefuran in various samples by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The stable heavy isotopes allow it to be differentiated from the non-labeled analyte.[1]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the integrity of this compound. Recommendations are as follows:
| Form | Storage Temperature | Shelf-Life |
| Solid Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 6 months[1] |
| -20°C | 1 month[1] |
For long-term storage of the solid material, some suppliers recommend temperatures as low as -57°C.[2]
Q3: In which solvents is this compound soluble?
| Solvent | Solubility (approximate) |
| Water | 39.83 g/L (39,830 mg/L)[2][3][4] |
| DMSO | ~10 mg/mL[5] |
| Dimethylformamide (DMF) | ~10 mg/mL[5] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL[5] |
| Xylene | 72.0 mg/L[2] |
| Toluene | 150 mg/L[2] |
| Hexane | 0.009 mg/L[2] |
Note: Aqueous solutions of Dinotefuran are not recommended for storage for more than one day.[5]
Experimental Protocol: Preparing a 1 mg/mL Stock Solution
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO, a common solvent for analytical standards.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Calibrated pipettes
-
Amber glass vial with a PTFE-lined cap
-
Vortex mixer and/or sonicator
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a clean, dry amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the appropriate volume of DMSO to the vial to achieve the desired concentration. For 1 mg of solid, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex until the solid is completely dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Labeling: Clearly label the vial with the compound name (this compound), concentration (1 mg/mL), solvent (DMSO), preparation date, and your initials.
-
Storage: Store the stock solution at -20°C or -80°C as recommended for solutions in the table above.
Caption: Workflow for preparing this compound stock solution.
Troubleshooting Guide
This section addresses common issues encountered when using deuterated internal standards like this compound.
Problem 1: Inconsistent or inaccurate quantification results.
-
Possible Cause: Differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement.[6]
-
Troubleshooting Steps:
-
Verify Co-elution: Ensure that Dinotefuran and this compound have nearly identical retention times in your chromatographic method. A slight separation can expose them to different matrix components.[7]
-
Optimize Chromatography: Adjust the mobile phase, gradient, or column to achieve better co-elution.[6]
-
Evaluate Matrix Effects: Perform a post-extraction spike experiment to quantify the degree of ion suppression for both the analyte and the internal standard.
-
Problem 2: The peak for the deuterated standard appears at a slightly different retention time than the analyte.
-
Possible Cause: This is a known phenomenon called a chromatographic shift or the "isotope effect".[6] Deuterium (B1214612) is heavier than hydrogen, which can lead to slightly different physicochemical properties and chromatographic behavior.
-
Troubleshooting Steps:
-
This is often unavoidable but should be minimized. The key is consistency.
-
Ensure the separation is not significant enough to cause differential matrix effects (see Problem 1).
-
If the separation is large, chromatographic method optimization is necessary.
-
Problem 3: Gradual loss of signal or appearance of a small peak for the non-labeled analyte in the standard solution.
-
Possible Cause: Isotopic exchange, where deuterium atoms are replaced by hydrogen from the solvent or matrix.[6]
-
Troubleshooting Steps:
-
Check Solvent pH: Avoid storing or analyzing deuterated standards in strongly acidic or basic solutions, which can catalyze this exchange.[6][8]
-
Use Aprotic Solvents: For long-term storage, aprotic solvents (like DMSO, Acetonitrile) are generally preferred over protic solvents (like water, methanol).
-
Fresh Preparations: Prepare working solutions fresh and do not store aqueous solutions for extended periods.[5]
-
Caption: Logical workflow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dinotefuran (Ref: MTI 446) [sitem.herts.ac.uk]
- 3. Dinotefuran - Wikipedia [en.wikipedia.org]
- 4. Dinotefuran | MITSUI CHEMICALS AMERICA, INC. [us.mitsuichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Validating Dinotefuran Analysis: A Comparative Guide to Methods With and Without Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accurate quantification of pesticide residues like Dinotefuran is paramount. The choice of analytical methodology significantly impacts the reliability of these measurements. This guide provides a detailed comparison between analytical methods for Dinotefuran that utilize a deuterated internal standard and those that do not, supported by experimental data from various studies.
The use of a deuterated internal standard, such as Dinotefuran-d3, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique to enhance the accuracy and precision of quantification.[1][2] This approach is particularly effective in mitigating matrix effects, which are a common source of error in the analysis of complex samples like agricultural products.[2]
Comparative Analysis of Validation Parameters
The following tables summarize the performance of different analytical methods for Dinotefuran, highlighting the key validation parameters.
Table 1: Method Performance without Deuterated Internal Standard
| Analytical Method | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD %) | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| HPLC-DAD | Soil | 0.015 - 0.140 µg/kg | 85.4 | 5.8 | 0.010 | 0.015 | [3] |
| HPLC-DAD | Pepper | 0.01 - 10 mg/kg (R²=0.99) | 77 - 80 | < 3 | - | 0.01 | |
| GC-MS/MS | Fruits & Vegetables | 0.001 - 2.0 mg/kg (r² > 0.999) | 88.2 - 104.5 | 3.5 - 5.8 | 0.003 | 0.01 | [4] |
| LC-MS/MS | Tea & Soil | 0.01 - 0.1 µg/g | 82 - 95 | 9 - 15 | - | 0.01 µg/g | [5] |
| HPLC-MS/MS | Rice | - | 82.3 - 85.8 | - | - | - | [6] |
Table 2: Method Performance with Deuterated Internal Standard (this compound)
| Analytical Method | Matrix | Linearity (Range) | Recovery (%) | Precision (RSD %) | LOD (µg/L) | LOQ (µg/L) | Reference |
| LC-MS/MS | General | Not Specified | Accuracy within 25% | < 20 | Not Specified | Not Specified | [2] |
| UPLC-TQ-S | General | 20 - 400,000 µg/L | Not Specified | 0.004 | 5 | 20 | [1] |
Note: Direct comparison of all parameters is challenging due to variations in experimental designs and reporting across studies. However, the use of a deuterated standard generally leads to improved accuracy and precision, as demonstrated by the tighter control over these parameters in complex matrices.[2]
Experimental Protocols
Method 1: Analysis of Dinotefuran using HPLC-DAD (Without Internal Standard)
This method is suitable for the determination of Dinotefuran residues in soil samples.[3]
-
Extraction: 4 g of soil is mixed with 4 mL of ultrapure water and 8 mL of an acetonitrile (B52724):water (8:2 v/v) solution. The mixture is vortexed and then frozen to separate the aqueous phase.[3]
-
Clean-up: The supernatant is subjected to clean-up using a primary-secondary amine (PSA) sorbent.[3]
-
Chromatographic Conditions:
Method 2: Analysis of Dinotefuran using LC-MS/MS with a Deuterated Internal Standard
This method is a highly accurate and selective approach for the quantification of Dinotefuran in various complex matrices.[1][2]
-
Sample Preparation:
-
LC-MS/MS Conditions:
-
Instrument: UHPLC system coupled to a triple quadrupole mass spectrometer (LC-MS/MS).[2]
-
Analysis Mode: Multiple Reaction Monitoring (MRM) is used for the simultaneous analysis of Dinotefuran and its deuterated internal standard.[6] The precursor and product ions for both compounds are monitored.[1]
-
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow for the validated analytical method using a deuterated standard and provide a logical comparison of the two approaches.
Caption: Experimental workflow for Dinotefuran analysis using a deuterated internal standard.
Caption: Comparison of analytical methods for Dinotefuran with and without a deuterated standard.
References
The Analytical Edge: A Comparative Guide to Dinotefuran-d3 and Other Internal Standards for Neonicotinoid Analysis
For researchers, scientists, and professionals in drug development, the precise quantification of neonicotinoid insecticides is paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving accurate and reliable results. This guide provides an objective comparison of Dinotefuran-d3 with other commonly used isotopically labeled internal standards for the analysis of neonicotinoids, supported by experimental data and detailed methodologies.
The primary challenge in quantifying neonicotinoids in complex matrices such as food and environmental samples is the "matrix effect," where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Isotopically labeled internal standards (IL-IS), which have nearly identical chemical and physical properties to the analytes of interest, are the gold standard for compensating for these effects.[1][2] this compound, a deuterium-labeled analog of the neonicotinoid dinotefuran, is a valuable tool in this context.[3][4] This guide will delve into its performance alongside other common IL-IS.
Performance Comparison of Isotopically Labeled Internal Standards
The ideal internal standard co-elutes with its corresponding analyte and experiences the same matrix effects, thus providing accurate correction. While the best practice is to use a dedicated IL-IS for each analyte, practical and cost considerations often lead to the use of a representative IL-IS for multiple analytes. The following tables summarize the performance of various IL-IS, including this compound, in the analysis of a suite of neonicotinoids.
| Internal Standard | Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| This compound | Dinotefuran | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
| This compound | Dinotefuran | Green Onion | Not specified (indicates good performance with matrix-matched calibration) | Not specified | [1] |
| Acetamiprid-d3 | Acetamiprid | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
| Acetamiprid-d3 | Acetamiprid | Honey | 95 - 112 | < 10.5 | [5] |
| Clothianidin-d3 | Clothianidin | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
| Clothianidin-d3 | Clothianidin | Honey | 95 - 112 | < 10.5 | [5] |
| Imidacloprid-d4 | Imidacloprid | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
| Imidacloprid-d4 | Imidacloprid | Honey | 95 - 112 | < 10.5 | [5] |
| Thiamethoxam-d3 | Thiamethoxam | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
| Thiacloprid-d4 | Thiacloprid | Brown Rice, Grapes, Peanuts | Excellent | Not specified | [2] |
Table 1: Performance of Dedicated Isotopically Labeled Internal Standards. This table showcases the high accuracy and precision achieved when a specific isotopically labeled internal standard is used for its corresponding neonicotinoid analyte in various food matrices.
| Internal Standard Used for Correction | Analyte without Dedicated IS | Matrix | Recovery (%) | Observations | Reference |
| Acetamiprid-d3 | Dinotefuran | Honey | 70 - 130 (variable) | Using a non-analogous labeled standard can result in a wider recovery range, highlighting the importance of structural similarity. | [6] |
| Acetamiprid-d3 | Nitenpyram | Honey | 70 - 130 (variable) | [6] | |
| Acetamiprid-d3 | Thiacloprid | Honey | 70 - 130 (variable) | [6] | |
| Clothianidin-d3 | Thiamethoxam | Honey | 70 - 130 (variable) | [6] | |
| Imidacloprid-d4 | Other Neonicotinoids | Agricultural Samples | Not specified | A study successfully used Imidacloprid-d4 for the quantification of six other neonicotinoids, suggesting its potential as a single internal standard in some applications. | [7] |
Table 2: Performance of Non-Dedicated Isotopically Labeled Internal Standards. This table illustrates the variability in recovery when an isotopically labeled internal standard of one neonicotinoid is used to quantify another. While acceptable for some applications, it generally leads to less precise results compared to using a dedicated standard.
Experimental Protocols
A standardized and effective sample preparation method is crucial for accurate neonicotinoid analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely adopted for this purpose.[8][9][10]
QuEChERS Sample Extraction Protocol for Honey
This protocol is a common starting point for the analysis of neonicotinoids in honey.
-
Sample Preparation: Weigh 10 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound and/or other IL-IS) to the sample.
-
Dissolution: Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Extraction: Add 10 mL of acetonitrile (B52724) to the tube.
-
Salting Out: Add the contents of a QuEChERS extraction salt packet (commonly containing MgSO₄, NaCl, and citrate (B86180) buffers) to the tube. Shake vigorously for at least 1 minute.[10]
-
Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the upper acetonitrile layer to a clean tube for the dispersive solid-phase extraction (dSPE) cleanup step.
Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer: Transfer 1 mL of the acetonitrile supernatant to a 2 mL dSPE tube containing a mixture of sorbents (e.g., PSA and C18) and MgSO₄.[8][10]
-
Vortexing: Vortex the sample for 30 seconds to facilitate the removal of interfering matrix components like sugars, waxes, and pigments.
-
Centrifugation: Centrifuge the sample at ≥3000 x g for 2 minutes.
-
Final Extract: Carefully transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table provides typical parameters for the analysis of neonicotinoids. Optimization is often required based on the specific instrument and matrix.
| Parameter | Condition |
| LC Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.9 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 3: Typical LC-MS/MS Parameters for Neonicotinoid Analysis.
Workflow and Signaling Pathway Diagrams
To visualize the analytical process, the following diagrams illustrate the experimental workflow.
Caption: Experimental workflow for neonicotinoid analysis.
Caption: Role of internal standards in LC-MS/MS analysis.
Conclusion
The selection of an appropriate internal standard is critical for the accurate quantification of neonicotinoids. This compound, along with other commercially available isotopically labeled standards, provides a robust solution for correcting matrix effects and ensuring data reliability. While using a dedicated IL-IS for each analyte yields the most accurate and precise results, studies have shown that a carefully selected IL-IS can sometimes be used for the quantification of structurally similar neonicotinoids, although with potentially higher variability. The experimental protocols outlined in this guide, based on the widely accepted QuEChERS method, provide a solid foundation for developing and validating analytical methods for neonicotinoid residue analysis in various complex matrices. Researchers should carefully validate their methods for each matrix and analyte-internal standard pair to ensure the highest quality data.
References
- 1. Evaluation of the impact of matrix effects in LC/MS measurement on the accurate quantification of neonicotinoid pesticides in food by isotope-dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous analysis of seven neonicotinoid pesticides in agricultural products involving solid-phase extraction and surrogate compensation using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. storage.googleapis.com [storage.googleapis.com]
- 6. agilent.com [agilent.com]
- 7. Determination of neonicotinoid pesticides residues in agricultural samples by solid-phase extraction combined with liquid chromatography–tandem mass spectrometry [agris.fao.org]
- 8. unitedchem.com [unitedchem.com]
- 9. amchro.com [amchro.com]
- 10. UHPLC/MS-MS Analysis of Six Neonicotinoids in Honey by Modified QuEChERS: Method Development, Validation, and Uncertainty Measurement - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cross-Validation of LC-MS/MS and GC-MS/MS for Dinotefuran Analysis
In the realm of pesticide residue analysis, the choice of analytical methodology is paramount to achieving accurate and reliable results. For Dinotefuran (B1670701), a third-generation neonicotinoid insecticide, both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are powerful tools in the analyst's arsenal. This guide provides a comprehensive cross-validation of these two techniques, offering researchers, scientists, and drug development professionals a clear comparison of their performance based on experimental data.
Performance Characteristics: A Quantitative Comparison
The selection of an analytical technique often hinges on key performance metrics such as sensitivity, recovery, and linearity. The following tables summarize the quantitative data for Dinotefuran analysis using LC-MS/MS and GC-MS/MS across various matrices.
Table 1: Performance Characteristics of LC-MS/MS for Dinotefuran Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Fruits & Vegetables | 0.002 mg/kg | [1] |
| Limit of Quantification (LOQ) | Pepper | 0.01 mg/kg | [2] |
| Limit of Quantification (LOQ) | Plum | - | [3] |
| Recovery | Plum | 83.01% - 110.18% | [3] |
| Recovery | Pepper | 77% - 80% | [2] |
| Linearity (r²) | Plum | ≥0.998 | [3] |
Table 2: Performance Characteristics of GC-MS/MS for Dinotefuran Analysis
| Parameter | Matrix | Value | Reference |
| Limit of Detection (LOD) | Fruits & Vegetables | 0.003 mg/kg | [1] |
| Limit of Quantification (LOQ) | Fruits & Vegetables | 0.01 mg/kg | [1] |
| Recovery | Fruits & Vegetables | 88.2% - 104.5% | [1] |
| Linearity (r²) | Fruits & Vegetables | >0.999 | [1] |
Based on the available data, LC-MS/MS demonstrates slightly better sensitivity with a lower Limit of Detection (LOD) in fruits and vegetables.[1] However, the cited GC-MS/MS method showcases superior recovery rates in the same matrices.[1] Both techniques exhibit excellent linearity. The choice between the two may therefore depend on the specific requirements of the analysis, such as the need for ultimate sensitivity versus higher analyte recovery.
Experimental Protocols
Detailed and robust experimental protocols are the foundation of reproducible analytical results. Below are representative methodologies for the analysis of Dinotefuran using both LC-MS/MS and GC-MS/MS.
LC-MS/MS Method for Dinotefuran in Plum
This method is adapted from a study on the analysis of Dinotefuran and its metabolites in plums.[3]
1. Sample Preparation (Modified QuEChERS)
-
Weigh 10 g of homogenized plum sample into a 50 mL centrifuge tube.
-
Add 10 mL of methanol (B129727) and vortex for 1 minute.
-
Add 4 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g of sodium chloride (NaCl), and vortex for another minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant and transfer it to a microcentrifuge tube containing 50 mg of primary secondary amine (PSA) and 50 mg of C18 sorbents.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
2. LC-MS/MS Parameters
-
LC System: Agilent 1200 Series HPLC
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: A: Water with 0.1% formic acid; B: Acetonitrile (B52724) with 0.1% formic acid
-
Gradient: 5% B to 95% B in 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: AB Sciex 4000 QTRAP
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: Specific precursor and product ions for Dinotefuran and its metabolites would be monitored.
GC-MS/MS Method for Dinotefuran in Fruits and Vegetables
This protocol is based on a validated method for detecting Dinotefuran residues in various fruit and vegetable matrices.[1]
1. Sample Preparation (with Solvent Conversion)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and homogenize for 1-2 minutes.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, shake vigorously for 1 minute.
-
Centrifuge at ≥ 8000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the acetonitrile extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of ethyl acetate (B1210297) for GC-MS/MS analysis.
2. GC-MS/MS Parameters
-
GC System: Agilent 7890B GC
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 280°C
-
Oven Program: Start at 70°C (hold 2 min), ramp to 150°C at 25°C/min, then to 280°C at 10°C/min (hold 5 min).
-
MS System: Agilent 7000C Triple Quadrupole MS
-
Ionization Mode: Electron Ionization (EI)
-
MRM Transitions: Precursor ion: m/z 202; Product ions: m/z 129, 102.
Visualizing the Workflow and Decision Logic
To further clarify the processes and aid in methodological selection, the following diagrams, generated using Graphviz, illustrate the experimental workflows and the logical considerations for choosing between LC-MS/MS and GC-MS/MS.
References
- 1. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 3. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-laboratory Comparison of Dinotefuran Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical methods for the quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. The data presented is compiled from peer-reviewed studies to simulate an inter-laboratory comparison, offering insights into the performance of different analytical techniques across various food matrices. This document is intended to assist researchers and analytical scientists in selecting and implementing appropriate methods for the accurate determination of Dinotefuran residues.
Data Presentation: A Comparative Overview of Method Performance
The following table summarizes the performance characteristics of different analytical methods for Dinotefuran quantification as reported in various studies. This simulated inter-laboratory comparison highlights the variability and consistency of method performance across different laboratories and matrices.
| Analytical Method | Matrix | Limit of Quantification (LOQ) (mg/kg) | Recovery (%) | Precision (RSD %) | Reference |
| GC-MS/MS | Fruits & Vegetables | 0.01 | 88.2 - 104.5 | 3.5 - 5.8 | [1][2] |
| HPLC-DAD | Pepper | 0.01 | 77 - 80 | < 3 | [3] |
| HPLC-UV | Melon | 0.06 - 0.16 | 70.6 - 93.5 | < 10 | [4][5] |
| LC-MS/MS | Paddy Grain & Straw | Not Reported | 76.6 - 109.7 | Not Reported | [6] |
| LC-MS/MS | Rice | Not Reported | 82.3 - 85.8 | Not Reported | [7] |
| LC-UV | Not Specified | 0.02 | Not Reported | 0.004 | [8] |
| ELISA | Vegetables | 0.06 - 0.12 | ~100 | Not Reported | [9] |
Experimental Protocols: A Standardized Approach
The following is a generalized experimental protocol for the quantification of Dinotefuran in food matrices, based on the principles outlined in the "General Protocol for EU Proficiency Tests for Pesticide Residues in Food and Feed" and common methodologies such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
1. Sample Preparation (Homogenization)
-
Samples should be processed to achieve a homogeneous state. For solid samples like grains or fruits, this typically involves grinding or blending.
2. Extraction: QuEChERS Method
-
For high water content matrices (e.g., fruits, vegetables):
-
Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724).
-
Add a salt mixture, commonly containing magnesium sulfate (B86663), sodium chloride, and buffering salts (e.g., sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥ 3000 g for 5 minutes.
-
-
For low water content matrices (e.g., cereals):
-
Weigh 2-5 g of the milled sample into a 50 mL centrifuge tube.
-
Add a defined volume of water to rehydrate the sample.
-
Proceed with the addition of acetonitrile and salts as described for high water content matrices.
-
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take an aliquot of the supernatant from the extraction step.
-
Transfer it to a centrifuge tube containing a mixture of sorbents. A common combination for Dinotefuran includes primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences. Magnesium sulfate is also added to remove excess water.
-
Shake for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
The resulting supernatant is the final extract for analysis.
4. Instrumental Analysis
-
The final extract is analyzed using a suitable chromatographic technique coupled with a detector, such as:
-
Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)
-
Gas Chromatography with tandem mass spectrometry (GC-MS/MS)
-
High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) or UV-Vis detector (HPLC-UV)
-
5. Quantification
-
Quantification is typically performed using a matrix-matched calibration curve to compensate for matrix effects. An internal standard may also be used to improve accuracy and precision.
Mandatory Visualizations
Caption: General workflow for the quantification of Dinotefuran in food samples.
Caption: Logical relationship for evaluating the suitability of Dinotefuran quantification methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation, dissipation kinetics and monitoring of flonicamid and dinotefuran residues in paddy grain, straw, its processed produces and bran oil using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Purity Assessment of Dinotefuran Using Mass Balance and Quantitative Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation of a commercial ELISA for the analysis of the insecticide dinotefuran in a variety of analytically challenging vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Dinotefuran-d3 in High-Accuracy Neonicotinoid Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of neonicotinoid insecticides, the choice of an appropriate internal standard is paramount to achieving accurate and precise results. This guide provides an objective comparison of Dinotefuran-d3 as an internal standard against other alternatives, supported by experimental data and detailed methodologies.
This compound, a deuterium-labeled isotopologue of the insecticide Dinotefuran, has emerged as a preferred internal standard in mass spectrometry-based analytical methods. Its chemical and physical properties closely mimic those of the analyte, Dinotefuran, allowing it to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency, thereby significantly reducing matrix effects.
Performance Comparison: Accuracy and Precision
The use of an isotopically labeled internal standard like this compound is widely recognized as the most reliable approach for quantitative pesticide analysis using mass spectrometry.[1][2] This is due to its ability to co-elute with the target analyte and behave similarly during extraction, cleanup, and analysis, thus correcting for potential losses and signal fluctuations.
Studies validating analytical methods for neonicotinoids consistently demonstrate the high accuracy and precision achievable with isotopically labeled internal standards. For instance, a study on the quantification of six neonicotinoids in honey using a single-concentration internal calibration with stable isotope-labeled standards, including this compound, reported trueness values ranging from 86.3% to 116.0% and precision (relative standard deviation, RSD) between 1.4% and 20.8%.[3] However, it is noteworthy that for Dinotefuran specifically, a negative bias of 58.6% was observed at the lowest concentration level (20 pg/g) in this particular study.[3]
Another comprehensive study analyzing 20 neonicotinoids and their metabolites in fruits, vegetables, and cereals using isotopically labeled internal standards reported excellent average recoveries of 90.1% to 105.5% with RSDs below 15.0%.[4] In contrast, methods that do not employ an isotopically labeled internal standard, while still capable of achieving acceptable results, often exhibit greater variability. For example, a GC-MS/MS method for Dinotefuran in fruits and vegetables reported recovery rates of 88.2% to 104.5% with RSDs between 3.5% and 5.8%, but this method is more susceptible to matrix interferences that an internal standard like this compound would mitigate.[5][6]
The superiority of isotopically labeled internal standards over structural analogs lies in their near-identical chemical behavior, which non-labeled analogs cannot fully replicate, especially in complex matrices.
Table 1: Comparison of Analytical Method Performance for Dinotefuran
| Internal Standard | Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| This compound | LC-MS/MS (Internal Calibration) | Honey | 86.3 - 116.0% (general) 58.6% (negative bias for Dinotefuran at low conc.) | 1.4 - 20.8% | [3] |
| Isotopically Labeled Standards | UHPLC-MS/MS | Fruits, Vegetables, Cereals | 90.1 - 105.5% | < 15.0% | [4] |
| None | GC-MS/MS | Fruits, Vegetables | 88.2 - 104.5% | 3.5 - 5.8% | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summarized protocols for the analysis of Dinotefuran using an isotopically labeled internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh a representative portion of the sample (e.g., 10-15 g of a fruit or vegetable) and homogenize it.
-
Extraction:
-
Place a subsample (e.g., 10 g) into a 50 mL centrifuge tube.
-
Add a specific volume of water (if necessary, depending on the sample's water content).
-
Add the internal standard solution (e.g., this compound).
-
Add an extraction solvent, typically acetonitrile (B52724) (e.g., 10 mL).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) to induce phase separation.
-
Shake vigorously for a specified time (e.g., 1 minute).
-
-
Centrifugation: Centrifuge the tube (e.g., at 4000 rpm for 5 minutes) to separate the acetonitrile layer.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL).
-
Transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove non-polar interferences).
-
Vortex for a specified time (e.g., 30 seconds).
-
-
Final Centrifugation and Collection: Centrifuge the d-SPE tube (e.g., at 10000 rpm for 2 minutes). The resulting supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry is the standard technique for the sensitive and selective quantification of neonicotinoids.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: Usually 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Source: Electrospray ionization (ESI) in positive mode is standard for neonicotinoids.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the analyte (Dinotefuran) and the internal standard (this compound).
-
Quantification: The concentration of Dinotefuran is determined by comparing the peak area ratio of the analyte to its isotopically labeled internal standard against a calibration curve.
-
Visualizing the Workflow
The following diagrams illustrate the key processes in the analysis of Dinotefuran using this compound as an internal standard.
Caption: General workflow for the analysis of Dinotefuran using an internal standard.
Caption: Principle of Multiple Reaction Monitoring (MRM) for Dinotefuran and its internal standard.
References
- 1. pharmacyfreak.com [pharmacyfreak.com]
- 2. selectscience.net [selectscience.net]
- 3. Fast neonicotinoid quantification in honey using the one-point internal calibration approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isotope-labeled internal standards and grouping scheme for determination of neonicotinoid insecticides and their metabolites in fruits, vegetables and cereals - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Dinotefuran Analysis: A Comparative Guide to Detection and Quantification Limits
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Dinotefuran (B1670701), a third-generation neonicotinoid insecticide. We present a detailed overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) achieved by various techniques, supported by experimental data from peer-reviewed studies. This document aims to assist researchers in selecting the most appropriate analytical strategy for their specific needs, considering factors such as required sensitivity, sample matrix, and available instrumentation.
Comparative Analysis of LOD and LOQ
The selection of an analytical method for Dinotefuran analysis is critically dependent on the required sensitivity for a given sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV/DAD), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and Gas Chromatography with tandem mass spectrometry (GC-MS/MS) are the most commonly employed techniques. The following table summarizes the reported LOD and LOQ values for Dinotefuran across various matrices using these methods.
| Analytical Method | Matrix | LOD | LOQ | Reference |
| HPLC-UV/DAD | ||||
| Pepper | - | 0.01 mg/kg | [1] | |
| Soil | 10.0 µg/kg | 15.0 µg/kg | ||
| Soil | 20 µg/kg | 70 µg/kg | [2] | |
| Cucumber | 25 µg/kg | 80 µg/kg | [2] | |
| Soil | 10 µg/kg | 30 µg/kg | [2] | |
| Cucumber | 3 µg/kg | 10 µg/kg | [2] | |
| Melon | 0.02 - 0.05 mg/kg | 0.06 - 0.16 mg/kg | [3] | |
| LC-MS/MS | ||||
| Soil | 0.03 µg/kg | 0.11 µg/kg | [2] | |
| Orange (pulp, peel, whole) | 0.03–0.10 mg/kg | 0.08–0.40 mg/kg | [4][5] | |
| Plum | - | - | [6] | |
| GC-MS/MS | ||||
| Fruits and Vegetables | 0.003 mg/kg | 0.01 mg/kg | [7][8][9][10] |
Experimental Protocols
Accurate and reproducible results in Dinotefuran analysis are contingent on meticulous adherence to validated experimental protocols. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique due to its simplicity and efficiency.[11][12][13][14]
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS protocol is a popular choice for extracting pesticide residues from various food and environmental matrices.
a) Extraction:
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10-15 mL of acetonitrile (B52724) (with 1% acetic acid for the AOAC method).
-
Add the appropriate QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute to ensure thorough mixing and extraction of Dinotefuran into the acetonitrile phase.
-
Centrifuge at ≥1,500 rcf for 1-5 minutes to separate the organic and aqueous layers.
b) Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a dSPE tube.
-
The dSPE tube contains a combination of sorbents to remove interfering matrix components. Common sorbents include:
-
Primary Secondary Amine (PSA): Removes sugars, fatty acids, organic acids, and some pigments.
-
C18: Removes nonpolar interferences like fats.
-
Graphitized Carbon Black (GCB): Removes pigments and sterols.
-
-
Vortex the dSPE tube for 30 seconds to 1 minute.
-
Centrifuge for 1-5 minutes to pellet the sorbent.
-
The resulting supernatant is ready for analysis by HPLC-UV/DAD, LC-MS/MS, or GC-MS/MS.
Analytical Instrumentation and Conditions
a) High-Performance Liquid Chromatography with Ultraviolet/Diode Array Detection (HPLC-UV/DAD)
-
Column: Octadecylsilanized silica (B1680970) gel (C18) column (e.g., 4.6 mm i.d. x 150-250 mm, 3-5 µm particle size).[15][16]
-
Mobile Phase: A mixture of acetonitrile and water is commonly used. For example, a ratio of 60:40 (v/v) acetonitrile to water.[1]
-
Flow Rate: Typically around 0.8 mL/min.[1]
b) Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Column: A C18 column is typically used (e.g., 2.1 mm i.d. x 100-150 mm, 1.7-2.6 µm particle size).[17]
-
Mobile Phase: A gradient elution with acetonitrile and water, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Column Temperature: Maintained at 40°C.
-
Ionization Mode: Electrospray ionization in positive mode (ESI+).[16]
-
Monitoring Ions (m/z): The precursor ion for Dinotefuran is typically m/z 203.[16] Product ions for confirmation are monitored in Multiple Reaction Monitoring (MRM) mode.
c) Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS)
Due to the polarity of Dinotefuran, a solvent conversion step is often necessary for GC-MS/MS analysis.[7]
-
GC Column: A low to mid-polarity column is suitable.
-
Injector Temperature: 250°C in splitless mode.[7]
-
Oven Temperature Program: An example program starts at 50°C, ramps up to 125°C, and then to 260°C.[7]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.69 mL/min).[7]
-
Ionization Mode: Electron Impact (EI) at 70 eV.[7]
-
Ion Source Temperature: 230°C.[7]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[7]
-
MRM Transitions (m/z): For Dinotefuran, a common quantifier transition is 157.0 > 113.0, with qualifier transitions such as 157.0 > 99.0 and 157.0 > 127.0.[7]
Analytical Workflow for Dinotefuran Residue Analysis
The following diagram illustrates a typical workflow for the analysis of Dinotefuran residues in a given sample.
Caption: Workflow for Dinotefuran residue analysis.
References
- 1. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Determination of Dinotefuran and Its Metabolites in Orange Pulp, Orange Peel, and Whole Orange Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 12. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 13. cms.mz-at.de [cms.mz-at.de]
- 14. ikm.org.my [ikm.org.my]
- 15. mhlw.go.jp [mhlw.go.jp]
- 16. mhlw.go.jp [mhlw.go.jp]
- 17. mdpi.com [mdpi.com]
Performance of Dinotefuran Analysis Across Diverse Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Dinotefuran (B1670701) in various food and environmental matrices. The performance of these methods, often employing Dinotefuran-d3 as an internal standard for enhanced accuracy, is critical for food safety, environmental monitoring, and residue analysis in agricultural products. The data presented is compiled from various studies to offer a clear perspective on the efficacy of different techniques.
Comparative Performance Data
The following tables summarize the performance of various analytical methods for Dinotefuran quantification in different matrices. These methods typically utilize this compound as an internal standard to ensure high accuracy and precision by compensating for matrix effects and variations in extraction and instrument response.
Table 1: Performance in Food Matrices
| Matrix | Analytical Method | Extraction/Cleanup | Linearity (mg/kg) | LOQ (mg/kg) | Recovery (%) | RSD (%) | Reference |
| Fruits & Vegetables | GC-MS/MS | Modified QuEChERS with solvent conversion | 0.001–2.0 | 0.01 | 88.2–104.5 | 3.5–5.8 | [1][2] |
| Plum | LC-MS/MS | Methanol (B129727) extraction, d-SPE with PSA and C18 | ≥0.998 (R²) | - | 83.01–110.18 | ≤8.91 | [3] |
| Grains, Legumes, Nuts, Seeds | HPLC-UV | Acetonitrile extraction, graphitized carbon black and neutral alumina (B75360) cartridge cleanup | - | - | - | - | [4] |
| Tea Leaves | HPLC-UV | Acetonitrile extraction, porous diatomaceous earth column chromatography | - | - | - | - | [4] |
| Watermelon, Cucumber, Rice, Milk, Egg, Pork | UHPLC-MS/MS | Acetonitrile with acetic acid extraction, d-SPE with various sorbents | 0.001-0.5 | 0.001 | 73–102 | 0.8–9.5 (intra-day), 3.0–12.8 (inter-day) | [5] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation; GC-MS/MS: Gas Chromatography-Tandem Mass Spectrometry; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; HPLC-UV: High-Performance Liquid Chromatography-Ultraviolet Detector; UHPLC-MS/MS: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe; d-SPE: dispersive Solid Phase Extraction; PSA: Primary Secondary Amine.
Table 2: Performance in Environmental Matrices
| Matrix | Analytical Method | Extraction/Cleanup | Linearity | LOQ | Recovery (%) | RSD (%) | Reference |
| Soil | HPLC-DAD | Solid-Liquid Extraction with Low-Temperature Purification (SLE-LTP), PSA cleanup | 15.0–140 µg/kg | 15.0 µg/kg | - | - | [6][7] |
| Water | HPLC-DAD | Liquid-Liquid Extraction with Low-Temperature Purification (LLE-LTP) | 10.0–210 µg/L | 10.00 µg/L | 85.44–89.72 | <5.8 | [8][9] |
| Soil | LC-MS/MS | QuEChERS | - | - | - | - | [10] |
| Soil | UPLC-MS/MS | QuEChERS | - | 70 µg/kg | - | - | [6] |
LOQ: Limit of Quantification; RSD: Relative Standard Deviation; HPLC-DAD: High-Performance Liquid Chromatography with Diode-Array Detection; UPLC-MS/MS: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry; SLE-LTP: Solid-Liquid Extraction with Low-Temperature Purification; LLE-LTP: Liquid-Liquid Extraction with Low-Temperature Purification; PSA: Primary Secondary Amine; QuEChERS: Quick, Easy, Cheap, Effective, Rugged, and Safe.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of key experimental protocols cited in the performance tables.
GC-MS/MS for Dinotefuran in Fruits and Vegetables[1][2]
-
Extraction: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is employed. The sample is homogenized with acetonitrile.
-
Cleanup and Solvent Conversion: The supernatant is collected after centrifugation. For GC-MS/MS compatibility, the solvent is evaporated to near dryness under a nitrogen stream at 40°C and then redissolved in n-hexane.
-
instrumental Analysis: The final solution is filtered and analyzed by GC-MS/MS. Detection is performed in multiple reaction monitoring (MRM) mode.
LC-MS/MS for Dinotefuran and its Metabolites in Plum[3]
-
Extraction: Samples are extracted with methanol due to the high polarity and water miscibility of Dinotefuran and its metabolites, which can be challenging for traditional QuEChERS methods using acetonitrile.
-
Cleanup: The extract is purified using a dispersive-solid phase extraction (d-SPE) procedure with primary secondary amine (PSA) and C18 sorbents.
-
instrumental Analysis: Analysis is performed by LC-MS/MS. Matrix-matched calibration curves are used for quantification to compensate for matrix effects.
SLE-LTP and HPLC-DAD for Dinotefuran in Soil[6][7][11]
-
Extraction: Solid-liquid extraction is performed with an acetonitrile:water (8:2 v/v) mixture. The sample is vortexed and then placed in a freezer at –20°C to freeze the aqueous phase, allowing for the separation of the organic extract.
-
Cleanup: An additional cleanup step using primary-secondary amine (PSA) adsorbent is performed to remove interferences.
-
instrumental Analysis: The final extract is analyzed by high-performance liquid chromatography with a diode-array detector (HPLC-DAD).
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Dinotefuran in food and environmental matrices, from sample preparation to final data analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Detection of Dinotefuran Residues in Fruits and Vegetables Using GC-MS/MS and Its Environmental Behavior and Dietary Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A quick and effective methodology for analyzing dinotefuran and its highly polar metabolites in plum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mhlw.go.jp [mhlw.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. scite.ai [scite.ai]
- 8. Extraction method for determining dinotefuran insecticide in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Dinotefuran Metabolism Versus Other Neonicotinoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of dinotefuran (B1670701) against other prominent neonicotinoid insecticides, including imidacloprid (B1192907), thiamethoxam (B1682794), and clothianidin. The information presented is supported by experimental data from peer-reviewed literature to assist researchers in understanding the unique metabolic profile of dinotefuran.
Introduction: Structural Uniqueness of Dinotefuran
Neonicotinoids are a class of neuroactive insecticides that target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, leading to paralysis and death[1]. While sharing a common mode of action, their metabolic fates can differ significantly based on their chemical structures. First-generation neonicotinoids like imidacloprid are characterized by a chloropyridinylmethyl moiety. The second generation, including thiamethoxam and its metabolite clothianidin, possess a chlorothiazolylmethyl group[2].
Dinotefuran, a third-generation neonicotinoid, is structurally distinct due to its tetrahydrofuranylmethyl group and the absence of a chlorine atom[3]. This unique structure influences its metabolic profile, often resulting in different biotransformation pathways compared to its predecessors.
Metabolic Pathways: A Comparative Overview
The metabolism of neonicotinoids is primarily carried out by Phase I and Phase II enzyme systems. Phase I reactions, largely mediated by cytochrome P450 monooxygenases (CYP450s) and aldehyde oxidases (AOXs), introduce or expose functional groups[4]. Phase II reactions involve conjugation of these groups to enhance water solubility and facilitate excretion[5].
Dinotefuran Metabolism
The metabolism of dinotefuran is characterized by multiple transformation pathways. Key reactions include:
-
Nitroreduction: The reduction of the nitro group is a common metabolic step.
-
N-Demethylation: Removal of the methyl group from the guanidine (B92328) moiety.
-
N-Methylene Hydroxylation: Hydroxylation of the methylene (B1212753) bridge.
-
Amine Cleavage: Scission of the molecule at the amine linkage.
-
Hydroxylation of the Tetrahydrofuran Ring: Addition of hydroxyl groups to the 2-, 4-, and 5-positions of the tetrahydrofuranylmethyl substituent[6].
These reactions lead to a variety of metabolites, with two of the main ones being 1-methyl-3-(tetrahydro-3-furylmethyl) urea (B33335) (UF) and 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN)[7].
Metabolism of Other Neonicotinoids
Thiamethoxam and Clothianidin: Thiamethoxam is notable for acting as a pro-insecticide, as it is metabolized into the more potent neonicotinoid, clothianidin[7]. This conversion occurs in insects, plants, and mammals[7]. The metabolism of both compounds then proceeds through N-demethylation and nitroreduction[6].
Imidacloprid: The metabolism of imidacloprid, a first-generation neonicotinoid, is initiated by hydroxylation of the imidazolidine (B613845) ring, followed by dehydration to form imidacloprid-olefin, which retains high insecticidal activity[5]. Nitroreduction to nitrosoguanidine, aminoguanidine, and guanidine derivatives is another major pathway, largely carried out by cytosolic aldehyde oxidase (AOX)[4][5].
Data Presentation: Summary of Metabolites and Pharmacokinetics
The following tables summarize the major metabolites identified for dinotefuran and other neonicotinoids, along with available pharmacokinetic data. It is important to note that direct comparative studies under identical conditions are limited, and thus data should be interpreted within the context of the specific studies cited.
Table 1: Major Identified Metabolites of Selected Neonicotinoids in Mammals
| Neonicotinoid | Major Metabolic Reactions | Key Metabolites | Reference(s) |
| Dinotefuran | Nitroreduction, N-Demethylation, Hydroxylation, Amine Cleavage | 1-methyl-3-(tetrahydro-3-furylmethyl) urea (UF), 1-methyl-3-(tetrahydro-3-furylmethyl) guanidium dihydrogen (DN) | [6][7] |
| Imidacloprid | Hydroxylation, Dehydration, Nitroreduction | 5-Hydroxy-imidacloprid, Imidacloprid-olefin, Desnitro-imidacloprid | [5] |
| Thiamethoxam | Oxidative Cleavage, N-Demethylation, Nitroreduction | Clothianidin, N-Desmethyl-thiamethoxam | [6][7] |
| Clothianidin | N-Demethylation, Nitroreduction | N-Desmethyl-clothianidin, Nitroso-clothianidin | [6] |
Table 2: Comparative Pharmacokinetic Parameters
| Neonicotinoid | Species | Parameter | Value | Reference(s) |
| Dinotefuran | Rat | Half-life (t½) | 3.6 - 16.1 hours | [8] |
| Dinotefuran | Tomato | Half-life (t½) | 1.72 days | [9] |
| Dinotefuran | Cucumber | Half-life (t½) | 3.18 days | [9] |
| Acetamiprid | Tomato | Half-life (t½) | 1.04 days | [9] |
| Acetamiprid | Cucumber | Half-life (t½) | 1.18 days | [9] |
| Thiamethoxam | Compost | Half-life (t½) | 19.7 - 28.9 days | [2] |
Note: The variability in experimental systems (e.g., species, matrix) highlights the need for direct comparative studies.
Experimental Protocols
Reproducible experimental design is critical for studying xenobiotic metabolism. Below are generalized protocols for in vitro metabolism assays and subsequent analysis.
Protocol 1: In Vitro Metabolism Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of a neonicotinoid using pooled liver microsomes from a relevant species (e.g., human, rat, insect).
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Dissolve the test neonicotinoid in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM). Create working solutions by diluting the stock in the phosphate buffer.
-
Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer, according to the manufacturer's instructions.
-
Obtain pooled liver microsomes from a commercial supplier and store them at -80°C until use.
-
-
Incubation Procedure:
-
On ice, thaw the liver microsomes. Dilute them in phosphate buffer to achieve the desired final protein concentration (typically 0.2-0.5 mg/mL)[10].
-
In a microcentrifuge tube or 96-well plate, combine the microsomal suspension and the neonicotinoid working solution. The final substrate concentration is typically 1 µM for stability assays[10].
-
Pre-incubate the mixture at 37°C for 5-10 minutes in a shaking water bath.
-
Initiate the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system.
-
Include control incubations: a negative control without the NADPH regenerating system to assess non-CYP450 degradation, and a positive control with a compound of known metabolic stability (e.g., verapamil) to validate the assay[10].
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw aliquots of the reaction mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a structurally similar but chromatographically distinct compound)[10].
-
Vortex the samples vigorously to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to new tubes or a 96-well plate for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of Neonicotinoids and Metabolites
This protocol describes a general method for the quantification of the parent neonicotinoid and its metabolites.
-
Instrumentation:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate[6].
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate[6].
-
Flow Rate: Typically 0.3-0.4 mL/min.
-
Gradient Elution: Develop a gradient program that provides adequate separation of the parent compound from its metabolites and matrix components. For example, start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 10-15 minutes to elute the compounds[6].
-
Column Temperature: Maintain at a constant temperature, typically 40°C[6].
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is most common for neonicotinoids[5].
-
Detection Mode: Multiple Reaction Monitoring (MRM). For each analyte (parent and metabolites), optimize at least two precursor-to-product ion transitions for quantification and confirmation.
-
Parameter Optimization: Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each specific analyte and transition to achieve maximum sensitivity.
-
-
Data Analysis:
-
Generate a calibration curve using matrix-matched standards at multiple concentration levels.
-
Quantify the concentration of the parent compound remaining at each time point.
-
Calculate the metabolic half-life (t½) and intrinsic clearance (CLint) by plotting the natural log of the percentage of parent compound remaining versus time.
-
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. escholarship.org [escholarship.org]
- 5. researchtrends.net [researchtrends.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simultaneous, high-throughput and sensitive method for analysing 13 neonicotinoids and metabolites in urine using a liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Dinotefuran-d3: A Step-by-Step Guide for Laboratory Professionals
Ensuring the proper disposal of Dinotefuran-d3, a deuterated neonicotinoid insecticide, is paramount for laboratory safety and environmental protection. Adherence to established protocols minimizes risks of contamination and ensures compliance with regulatory standards. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste in a research setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and goggles to prevent skin and eye contact.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of dust or aerosols.[2] In the event of a spill, immediately clean the area to prevent the dispersal of dust.[3][4] Absorb the spill with an inert material, place it in a designated chemical waste container, and wash the affected area with soap and water.[3][4]
**Step-by-Step Disposal Protocol
The ultimate disposal of this compound must be managed by a licensed disposal company.[2] The following steps outline the process for preparing the waste for collection:
-
Waste Identification and Segregation :
-
Clearly label all waste containing this compound.
-
Segregate this compound waste from other laboratory waste streams to avoid cross-contamination.
-
-
Containerization :
-
Use closable, labeled salvage containers for solid waste.[1]
-
For liquid waste, use tightly sealed, non-reactive containers.
-
Ensure containers are in good condition and free from leaks.
-
-
Rinsate Management :
-
Storage :
-
Arranging for Disposal :
-
Contact a licensed waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound.
-
Contaminated Materials: Any materials, such as PPE or absorbent pads, that come into contact with this compound must be treated as hazardous waste and disposed of accordingly.[1]
Environmental Protection
It is critical to prevent the release of this compound into the environment. Do not discharge the product or its waste into drains, rivers, or other bodies of water.[1][2][7] Dinotefuran is very toxic to aquatic life with long-lasting effects.[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes key physical and toxicological properties of Dinotefuran, which are critical for risk assessment and proper handling.
| Property | Value | Source |
| Chemical Formula | C7H14N4O3 | PubChem |
| Molar Mass | 202.21 g/mol | PubChem |
| Oral LD50 (rat) | 2,450 mg/kg | [7] |
| Water Solubility | 39.8 g/L (20°C) | [8] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. indofil.com [indofil.com]
- 2. Dinotefuran | C7H14N4O3 | CID 197701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. landerwy.gov [landerwy.gov]
- 4. cdms.net [cdms.net]
- 5. smc-keenan.safecollegessds.com [smc-keenan.safecollegessds.com]
- 6. ncvbdc.mohfw.gov.in [ncvbdc.mohfw.gov.in]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pdt.static.globalsources.com [pdt.static.globalsources.com]
Essential Safety and Operational Guide for Handling Dinotefuran-d3
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals working with Dinotefuran-d3. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Toxicology
This compound is a deuterated analog of Dinotefuran, a neonicotinoid insecticide. While the deuteration is unlikely to alter its primary toxicological properties, it should be handled with the same precautions as the parent compound. Dinotefuran is harmful if swallowed and is classified as toxic to aquatic life with long-lasting effects[1][2].
Summary of Toxicological Data:
| Metric | Value | Species | Route | Reference |
| Acute Oral LD50 | >2000 mg/kg | Rat | Oral | [2] |
| Acute Dermal LD50 | >2000 mg/kg | Rat | Dermal | [2] |
| Acute Inhalation LC50 | >2.94 mg/L | Rat | Inhalation | [2] |
| Eye Irritation | Mild Irritation | Rabbit | - | [2] |
| Skin Irritation | Slight Irritant | Rabbit | - | [2] |
| Skin Sensitization | Not a sensitizer | Guinea Pig | - | [2] |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Material/Standard | Rationale |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber. Never use cotton, leather, or canvas gloves[3]. | Prevents dermal absorption, which is a primary route of exposure[3][4]. |
| Eyes | Safety glasses with side shields or chemical safety goggles | ANSI Z87.1 or EN 166 compliant[5][6]. | Protects against splashes and airborne particles. |
| Body | Laboratory coat or chemical-resistant coveralls | Woven cotton/polyester or non-woven fabrics like Tyvek®[4][7]. | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) | Required when handling the powder outside of a fume hood or if dust formation is likely[5]. | Prevents inhalation of airborne particles. |
| Feet | Closed-toe shoes | Leather or other durable material. | Protects feet from spills. |
Safe Handling and Operational Plan
3.1. Engineering Controls:
-
Ventilation: Always handle solid this compound in a certified chemical fume hood to minimize inhalation exposure[5].
-
Static Control: Take precautionary measures against static discharge when handling the powder to prevent dust explosions[1][8]. Use explosion-proof electrical equipment where necessary[8].
3.2. Procedural Workflow for Handling:
The following diagram outlines the standard operating procedure for the safe handling of this compound, from preparation to disposal.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. indofil.com [indofil.com]
- 3. extension.missouri.edu [extension.missouri.edu]
- 4. MSU Extension | Montana State University [apps.msuextension.org]
- 5. hpc-standards.com [hpc-standards.com]
- 6. fishersci.com [fishersci.com]
- 7. publications.mgcafe.uky.edu [publications.mgcafe.uky.edu]
- 8. landerwy.gov [landerwy.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
